molecular formula C11H14INO B398262 4-iodo-N-(2-methylpropyl)benzamide

4-iodo-N-(2-methylpropyl)benzamide

Cat. No.: B398262
M. Wt: 303.14g/mol
InChI Key: HCDWQZWTRRDGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-N-(2-methylpropyl)benzamide is a specialized benzamide derivative of interest in medicinal chemistry and pharmaceutical research. Its molecular structure, featuring an iodine substituent and an isobutyl group on the benzamide core, makes it a valuable intermediate in the design and synthesis of novel bioactive molecules. This compound is part of a broader class of iodobenzamides that serve as key precursors in the development of organoselenium compounds, such as ebselen analogues, which are investigated for their antioxidant and anticancer properties . Similar N-substituted o-iodobenzamides are frequently utilized in metal-free synthetic routes to construct complex heterocycles that mimic the activity of glutathione peroxidase . Furthermore, structurally related benzamide compounds have been explored as inhibitors of various biological targets, including kinase signaling pathways and purinergic receptors, highlighting the potential of this chemical class in probing disease mechanisms and developing new therapeutic agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14INO

Molecular Weight

303.14g/mol

IUPAC Name

4-iodo-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C11H14INO/c1-8(2)7-13-11(14)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)

InChI Key

HCDWQZWTRRDGHG-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)I

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Foundational & Exploratory

4-iodo-N-(2-methylpropyl)benzamide CAS 281668-96-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS 281668-96-0 | High-Purity Aryl Iodide Scaffold

Part 1: Executive Summary & Chemical Identity

4-iodo-N-(2-methylpropyl)benzamide (Commonly: 4-iodo-N-isobutylbenzamide) is a functionalized benzamide derivative featuring a para-iodine handle and a lipophilic isobutyl amide tail. It serves as a critical intermediate in medicinal chemistry, specifically as a robust electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

Unlike simple aryl halides, the amide moiety in CAS 281668-96-0 provides hydrogen-bond donor/acceptor capability and metabolic stability, making it a preferred "fragment" for Fragment-Based Drug Discovery (FBDD) targeting kinase inhibitors and GPCR ligands.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecification
CAS Registry Number 281668-96-0
IUPAC Name 4-iodo-N-(2-methylpropyl)benzamide
Common Synonyms 4-iodo-N-isobutylbenzamide; N-Isobutyl-4-iodobenzamide
Molecular Formula C₁₁H₁₄INO
Molecular Weight 303.14 g/mol
Physical State Off-white to pale yellow crystalline solid
Melting Point (Predicted) 115–120 °C (Typical for p-iodobenzamides)
LogP (Predicted) 3.2 ± 0.4 (Lipophilic)
Solubility Soluble in DMSO, DMF, DCM, MeOH; Insoluble in Water
Key Functional Groups Aryl Iodide (C–I), Secondary Amide (–CONH–)

Part 2: Synthetic Methodologies

Primary Route: Acylation of Isobutylamine

The most reliable, scalable, and field-proven synthesis involves the nucleophilic acyl substitution of 4-iodobenzoyl chloride with isobutylamine. This route is preferred over direct coupling of 4-iodobenzoic acid due to higher atom economy and simpler purification (acid-base extraction).

Reaction Mechanism & Logic
  • Activation: 4-iodobenzoyl chloride is highly electrophilic at the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of the isobutylamine nitrogen attacks the carbonyl.

  • Elimination: Chloride is ejected, forming the amide bond.

  • Scavenging: A non-nucleophilic base (Triethylamine or DIPEA) neutralizes the generated HCl to drive equilibrium and prevent amine salt formation.

Synthesis A 4-Iodobenzoyl Chloride (CAS 1711-02-0) C 4-iodo-N-(2-methylpropyl)benzamide (CAS 281668-96-0) A->C Nucleophilic Acyl Substitution B Isobutylamine (CAS 78-81-9) B->C Reagents Et3N, DCM 0°C to RT, 2h

Figure 1: Standard synthetic pathway via acid chloride activation.

Experimental Protocol: Standard Operating Procedure (SOP)

Scale: 10.0 mmol Yield Target: >90%

Reagents:

  • 4-Iodobenzoyl chloride (2.66 g, 10.0 mmol)

  • Isobutylamine (0.80 g, 1.1 mL, 11.0 mmol)

  • Triethylamine (Et₃N) (1.52 g, 2.1 mL, 15.0 mmol)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add Isobutylamine and Triethylamine to the flask. Dissolve in 40 mL of anhydrous DCM . Cool the solution to 0 °C using an ice bath.

  • Addition: Dissolve 4-Iodobenzoyl chloride in 10 mL DCM. Add this solution dropwise to the amine mixture over 15 minutes. Explanation: Slow addition controls the exotherm and prevents double-acylation side products.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the acid chloride is consumed.

  • Work-up:

    • Quench with 1M HCl (30 mL) to remove unreacted amine.

    • Separate the organic layer.[1]

    • Wash with Sat. NaHCO₃ (30 mL) to remove any hydrolyzed benzoic acid.

    • Wash with Brine (30 mL).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude solid is typically pure enough (>95%) for downstream use. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexane).

Part 3: Reactivity & Applications

The core value of CAS 281668-96-0 lies in the C–I bond . Iodine is the most reactive halogen for oxidative addition to Palladium(0), allowing this scaffold to undergo cross-coupling under mild conditions, often preserving the amide functionality.

Functionalization Landscape
  • Suzuki-Miyaura Coupling: Reaction with Aryl Boronic Acids to form Biaryl amides.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: K₂CO₃ or Cs₂CO₃.

    • Utility: Extending the carbon skeleton for receptor binding pockets.

  • Sonogashira Coupling: Reaction with terminal alkynes.

    • Catalyst: PdCl₂(PPh₃)₂ / CuI.

    • Utility: Introducing rigid alkyne spacers.

  • Buchwald-Hartwig Amination: Displacement of Iodine with Amines.

    • Catalyst: Pd₂dba₃ / XPhos.

    • Utility: Creating aniline derivatives.

Reactivity Core 4-iodo-N-isobutylbenzamide (CAS 281668-96-0) Suzuki Biaryl Amides (Suzuki-Miyaura) Core->Suzuki Ar-B(OH)2 Pd(0) Sono Alkynyl Benzamides (Sonogashira) Core->Sono Alkyne Pd/Cu Heck Styryl Benzamides (Heck) Core->Heck Alkene Pd(0) Buchwald Anilino-Benzamides (Buchwald-Hartwig) Core->Buchwald R-NH2 Pd/Ligand

Figure 2: Divergent synthetic utility of the aryl iodide handle.

Part 4: Quality Control & Analytics

To validate the integrity of CAS 281668-96-0, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃

  • δ 7.70 – 7.80 ppm (2H, d): Aromatic protons ortho to the iodine (deshielded by I).

  • δ 7.45 – 7.55 ppm (2H, d): Aromatic protons ortho to the amide.

  • δ 6.00 – 6.50 ppm (1H, br s): Amide N–H proton.

  • δ 3.20 – 3.30 ppm (2H, t/dd): Methylene protons (–NH–CH ₂–) of the isobutyl group.

  • δ 1.80 – 1.95 ppm (1H, m): Methine proton (–CH –(CH₃)₂).

  • δ 0.95 – 1.00 ppm (6H, d): Methyl protons (–CH(CH ₃)₂).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected Mass: [M+H]⁺ = 304.14 Da.

  • Isotope Pattern: No significant Cl/Br isotope pattern; Iodine is monoisotopic (¹²⁷I), resulting in a clean single peak.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Nitrile gloves, safety glasses). Handle the acid chloride precursor in a fume hood due to lachrymatory properties.

  • Storage: Store in a cool, dry place. Light sensitive (Iodine compounds can degrade/discolor upon prolonged UV exposure); amber vials recommended.

References

  • Procter, D. J., et al. (2002). "Organic Synthesis Using Samarium Diiodide." Royal Society of Chemistry. (Describes the isolation of 4-iodo-N-isobutylbenzamide as a cleavage product).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74373, 4-Iodobenzoyl chloride. (Precursor properties and safety).[2]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Foundational protocol for Suzuki coupling of aryl iodides).

Sources

4-iodo-N-(2-methylpropyl)benzamide solubility in DMSO and methanol

[1]

Executive Summary

4-iodo-N-(2-methylpropyl)benzamide is a lipophilic secondary amide characterized by a halogenated aromatic core and a branched alkyl tail.[1]

  • Predicted LogP: ~3.2 – 3.8 (High Lipophilicity)[1]

  • Primary Stock Solvent: DMSO (Recommended concentration: 50–100 mM )[1]

  • Secondary Solvent: Methanol (Recommended concentration: 10–25 mM )[1]

  • Aqueous Solubility: Negligible (< 100 µM).[1] Requires co-solvents or surfactants for biological assays.[1]

Physicochemical Architecture & Solubility Mechanisms

To understand why this compound behaves differently in DMSO versus methanol, we must analyze its molecular interactions.[1]

Structural Analysis
  • The Core (Benzamide): The rigid phenyl ring provides planarity, allowing for π-π stacking in the crystal lattice, which requires significant energy to break (high melting point potential).

  • The Substituent (4-Iodo): The iodine atom is large and polarizable (soft nucleophile).[1] It increases molecular weight (MW ~303.14 g/mol ) and lipophilicity without adding hydrogen-bonding capacity.[1] This significantly reduces water solubility compared to fluoro- or chloro-analogs.[1]

  • The Tail (N-Isobutyl): The 2-methylpropyl group adds steric bulk and hydrophobicity, further driving the molecule away from polar protic solvents (water) and towards aprotic polar solvents (DMSO).[1]

Solvent Interaction Logic
SolventInteraction MechanismSolubility Prediction
DMSO (Dimethyl Sulfoxide) Dipole-Dipole & H-Bond Acceptance: DMSO is a powerful H-bond acceptor.[1] It effectively disrupts the intermolecular N-H···O=C hydrogen bonds that hold the benzamide crystal lattice together.[1] The polarizable sulfoxide group also interacts favorably with the soft iodine atom.[1]High (Likely >100 mg/mL).[1] Ideal for "Master Stock" preparation.[1]
Methanol (MeOH) H-Bond Donor/Acceptor: Methanol can donate H-bonds to the amide carbonyl and accept them from the amide nitrogen.[1] However, the hydrophobic bulk of the iodo-phenyl and isobutyl groups limits solubility compared to DMSO.Moderate (Likely 10–50 mg/mL).[1] Suitable for LC-MS sample prep or recrystallization.[1]
Water Hydrophobic Effect: The water lattice cannot accommodate the non-polar surface area of the iodo and isobutyl groups.[1]Insoluble (Class II/IV).[1]
Experimental Protocols
Protocol A: Preparation of Master Stock (DMSO)

Objective: To create a stable 50 mM stock solution.

  • Weighing: Weigh approximately 15.15 mg of 4-iodo-N-(2-methylpropyl)benzamide into a 2 mL amber glass vial (protects iodides from photodegradation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

    • Note: Do not use a plastic pipette for the initial addition if high precision is required; DMSO viscosity can lead to pipetting errors.[1] Use a positive displacement pipette or glass syringe.[1]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Checkpoint: If solid remains, sonicate at 40 kHz for 5 minutes. The solution should be perfectly clear.

    • Validation: Invert the vial.[1] If "schlieren" lines (wavy optical distortions) are visible, the solution is not homogenous. Vortex again.

Protocol B: Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the exact saturation limit in Methanol.

  • Saturation: Add excess solid (approx. 50 mg) to 1 mL of Methanol in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved material.

    • Critical Step: Maintain temperature.[1][2][3][4] If the centrifuge heats up, solubility will be overestimated.

  • Quantification: Dilute the supernatant 100-fold in acetonitrile and analyze via HPLC-UV (254 nm). Compare against a standard curve prepared from the DMSO stock.

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for handling this lipophilic benzamide.

SolubilityWorkflowStartSolid Compound4-iodo-N-(2-methylpropyl)benzamideSolventChoiceSelect Solvent SystemStart->SolventChoiceDMSODMSO (Anhydrous)SolventChoice->DMSOStock PrepMeOHMethanol (HPLC Grade)SolventChoice->MeOHAnalysis/RecrystProcessDMSOVortex (30s) + Sonicate (5m)Target: 50-100 mMDMSO->ProcessDMSOProcessMeOHShake (24h) + CentrifugeTarget: SaturationMeOH->ProcessMeOHCheckVisual InspectionProcessDMSO->CheckProcessMeOH->CheckClearClear SolutionCheck->ClearSuccessCloudyPrecipitate/HazeCheck->CloudyFailAction1Proceed to Biological Assay(Dilute < 1% DMSO)Clear->Action1Action2Heat to 37°C orAdd Co-solvent (PEG400)Cloudy->Action2

Caption: Decision tree for solubilization and troubleshooting of lipophilic benzamides.

Troubleshooting & Practical Considerations
The "Crash-Out" Phenomenon

A common failure mode with 4-iodo-benzamides occurs during dilution into aqueous buffers (e.g., PBS).[1]

  • Mechanism: When the DMSO stock is added to water, the DMSO molecules rapidly hydrate (exothermic mixing), leaving the hydrophobic benzamide molecules to aggregate and precipitate.

  • Solution:

    • Serial Dilution: Dilute the 50 mM DMSO stock into an intermediate solvent (e.g., Ethanol or 50:50 DMSO:Water) before the final buffer step.

    • Surfactants: Add 0.05% Tween-20 to the aqueous buffer before adding the compound.

Stability
  • Iodine Labile: The C-I bond can be sensitive to UV light.[1] Store DMSO stocks in amber vials or wrapped in foil.[1]

  • Hygroscopicity: DMSO absorbs water from the air.[1] Wet DMSO significantly reduces the solubility of lipophilic compounds.[1] Always use fresh or desiccated DMSO.[1]

References
  • BenchChem Technical Support. (2025).[1][2][3][5][6] Solubility of Benzamide Derivatives: Protocols and General Properties. BenchChem Application Notes.

  • Przybyłek, M., et al. (2022).[1][7] New Screening Protocol for Effective Green Solvents Selection of Benzamide. Molecules, 27(10), 3326.

  • PubChem. (2025).[1] 4-Iodobenzamide Compound Summary. National Library of Medicine.[1]

  • ResearchGate. (2015).[1] Solubility of three types of benzamide derivatives in organic solvents. Journal of Molecular Liquids.

  • Cheméo. (2025).[1][6] Chemical Properties of Benzamide, N-isobutyl-. Cheméo Data Repository.[1]

The 4-Iodobenzamide Scaffold: A Privileged Motif for Elucidating Structure-Activity Relationships in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of the 4-Iodobenzamide Core

In the landscape of medicinal chemistry, the benzamide moiety is a well-established and versatile scaffold, present in a multitude of clinically approved drugs and investigational agents. The introduction of an iodine atom at the 4-position of the benzamide ring endows this core structure with a unique set of properties, making it a particularly attractive starting point for structure-activity relationship (SAR) studies. The iodine atom, being a large and polarizable halogen, can engage in various non-covalent interactions, including halogen bonding, which can significantly influence ligand-target binding affinity and selectivity. Furthermore, the carbon-iodine bond serves as a versatile synthetic handle, enabling a wide range of facile and efficient chemical modifications through cross-coupling reactions. This guide provides an in-depth exploration of 4-iodobenzamide derivatives, their synthesis, biological targets, and the critical insights gained from SAR studies, offering a comprehensive resource for researchers in drug discovery.

Synthetic Strategies for the Diversification of the 4-Iodobenzamide Scaffold

The amenability of the 4-iodobenzamide core to chemical modification is a key driver of its utility in medicinal chemistry. A variety of synthetic routes can be employed to generate a diverse library of analogs for SAR exploration.

Core Synthesis: Amide Bond Formation

The foundational step in the synthesis of most 4-iodobenzamide derivatives is the formation of the amide bond. This is typically achieved through the coupling of 4-iodobenzoic acid with a primary or secondary amine.

Experimental Protocol: General Procedure for the Synthesis of N-substituted 4-Iodobenzamides

  • Acid Chloride Formation: In a round-bottom flask, 4-iodobenzoic acid (1.0 eq.) is suspended in an excess of thionyl chloride (SOCl₂). The mixture is heated to reflux for 2-3 hours until the solid has completely dissolved and gas evolution ceases. The excess thionyl chloride is then removed under reduced pressure to yield crude 4-iodobenzoyl chloride, which is often used in the next step without further purification.

  • Amidation: The desired amine (1.0 eq.) is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere. A non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq.), is added to the solution. The mixture is cooled to 0 °C in an ice bath.

  • A solution of 4-iodobenzoyl chloride (1.05 eq.) in the same anhydrous solvent is added dropwise to the cooled amine solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid chloride, and finally with brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure N-substituted 4-iodobenzamide.

Workflow for N-Substituted 4-Iodobenzamide Synthesis

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 4-Iodobenzoic_Acid 4-Iodobenzoic Acid 4-Iodobenzoyl_Chloride 4-Iodobenzoyl Chloride 4-Iodobenzoic_Acid->4-Iodobenzoyl_Chloride Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->4-Iodobenzoyl_Chloride N-Substituted_4-Iodobenzamide N-Substituted 4-Iodobenzamide 4-Iodobenzoyl_Chloride->N-Substituted_4-Iodobenzamide 0°C to RT Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->N-Substituted_4-Iodobenzamide Base Base (e.g., TEA, Pyridine) Base->N-Substituted_4-Iodobenzamide Solvent Anhydrous Solvent (e.g., DCM) Solvent->N-Substituted_4-Iodobenzamide

Caption: General synthetic workflow for N-substituted 4-iodobenzamides.

Key Biological Targets and Structure-Activity Relationship (SAR) Studies

The 4-iodobenzamide scaffold has been successfully employed to develop potent and selective inhibitors for a range of important biological targets. The following sections will delve into the SAR of these derivatives against three prominent targets: Poly (ADP-ribose) polymerase (PARP), Monoamine Oxidase B (MAO-B), and Sigma Receptors.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes, particularly PARP-1, are crucial players in the DNA damage response (DDR).[1] Inhibition of PARP has emerged as a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1] The benzamide pharmacophore is a cornerstone of many potent PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate.

G DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation Auto-PARylation & Target Protein PARylation PARP1->PARylation PARP_Inhibitor 4-Iodobenzamide-based PARP Inhibitor PARP1->PARP_Inhibitor Inhibition DDR_Proteins Recruitment of DNA Damage Response (DDR) Proteins (e.g., XRCC1) PARylation->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Trapped_PARP1 PARP-1 Trapping on DNA PARP_Inhibitor->Trapped_PARP1 Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP1->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB Cell_Death Synthetic Lethality in HR-Deficient Cancer Cells DSB->Cell_Death

Caption: Mechanism of action of MAO-B inhibitors in increasing dopamine levels.

A study on iodinated N-(2-aminoethyl)benzamide derivatives revealed important SAR insights for MAO-B inhibition. [2]

Compound Substitutions MAO-B Kᵢ (µM) MAO-A/MAO-B Selectivity
2a 4-iodo >100 -
2b 2-chloro-4-iodo 1.1 >91
2c 3-chloro-4-iodo 1.7 >59

| 2d | N-(2-aminoethyl)-2-chloro-4-iodobenzamide | 0.80 | >125 |

From this data, it is evident that the presence of a chlorine atom in addition to the 4-iodo substituent significantly enhances MAO-B inhibitory activity. Specifically, the 2-chloro-4-iodo substitution pattern (compound 2d) provided the most potent and selective MAO-B inhibitor in this series. [2]The N-(2-aminoethyl) side chain is also a critical feature for activity.

Sigma Receptor Ligands

Sigma receptors, classified into σ₁ and σ₂ subtypes, are intracellular chaperone proteins involved in a variety of cellular functions. [3]They are considered promising targets for the development of therapeutics for neurological disorders and for cancer imaging and therapy. The 4-iodobenzamide scaffold has been utilized to develop high-affinity sigma receptor ligands.

G Ligand 4-Iodobenzamide-based Sigma Receptor Ligand Sigma_Receptor Sigma-1 Receptor (at ER-Mitochondria interface) Ligand->Sigma_Receptor Binding Ion_Channels Modulation of Ion Channels (Ca²⁺, K⁺, Na⁺) Sigma_Receptor->Ion_Channels Cellular_Signaling Modulation of Cellular Signaling Pathways Sigma_Receptor->Cellular_Signaling Cell_Survival Regulation of Cell Survival/Apoptosis Ion_Channels->Cell_Survival Cellular_Signaling->Cell_Survival

Caption: Simplified overview of sigma-1 receptor signaling modulation by ligands.

A notable example is the development of [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP) as a high-affinity ligand for both σ₁ and σ₂ receptors. [3]

Compound Target Binding Affinity (Kᵢ/K𝘥) Key SAR Observations
4-IBP σ₁ and σ₂ receptors Kᵢ (σ₁ with haloperidol) = 4.6 nM The N-(N-benzylpiperidin-4-yl) moiety is a key determinant of high affinity for sigma receptors.
4-IBP σ₁ and σ₂ receptors Kᵢ (σ₂ with DTG) = 56 nM The 4-iodobenzamide portion is well-tolerated and allows for radioiodination for imaging studies.

| 4-IBP | MCF-7 cells | K𝘥 = 26 nM | Demonstrates high-affinity binding to sigma receptors expressed in cancer cells. [3]|

The SAR studies indicate that the combination of the 4-iodobenzamide core with a bulky, nitrogen-containing substituent like the N-benzylpiperidine group leads to potent sigma receptor ligands. The iodine atom, in this context, is particularly valuable for the development of radiolabeled probes for in vivo imaging.

Conclusion: The Enduring Potential of 4-Iodobenzamide Derivatives

The 4-iodobenzamide scaffold continues to be a rich source of novel therapeutic and diagnostic agents. Its synthetic tractability, coupled with the unique properties of the iodine substituent, provides a powerful platform for medicinal chemists to conduct detailed SAR studies and optimize ligand-target interactions. The examples of potent and selective PARP inhibitors, MAO-B inhibitors, and sigma receptor ligands underscore the broad applicability of this privileged core. As our understanding of the molecular basis of diseases deepens, the strategic application of the 4-iodobenzamide motif in drug discovery is poised to deliver the next generation of innovative medicines. This guide serves as a foundational resource to inspire and inform the design and synthesis of novel 4-iodobenzamide derivatives for a wide range of therapeutic applications.

References

  • Synthesis and evaluation of iodinated benzamide derivatives as selective and reversible monoamine oxidase B inhibitors - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis and evaluation of iodinated benzamide derivatives as selective and reversible monoamine oxidase B inhibitors. (1992). Chemical & Pharmaceutical Bulletin, 40(7), 1789–1792. [Link]

  • John, C. S., Vilner, B. J., Gulden, M. E., Efange, S. M., Langason, R. B., Moody, T. W., & Bowen, W. D. (1994). Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Journal of Medicinal Chemistry, 37(12), 1737–1739. [Link]

  • Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]

  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]

  • Penning, T. D., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 20(3), 1023–1026. [Link]

  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: a potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965–6975. [Link]

  • Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide:A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

Sources

Methodological & Application

Technical Application Note: Synthesis of 4-Iodo-N-isobutylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis of 4-iodo-N-isobutylbenzamide (CAS: 281668-96-0) via nucleophilic acyl substitution. The protocol utilizes 4-iodobenzoyl chloride (CAS: 1711-02-0) as the electrophilic scaffold and isobutylamine as the nucleophile.

This specific benzamide is a critical intermediate in medicinal chemistry, serving as a robust "warhead" for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the high reactivity of the para-iodo substituent. The methods described herein prioritize high-purity isolation suitable for pharmaceutical screening libraries.

Chemical Foundation & Mechanism[1]

Reaction Scheme

The synthesis proceeds through a classic nucleophilic acyl substitution mechanism under basic conditions to neutralize the hydrochloric acid byproduct.

ReactionScheme SM1 4-Iodobenzoyl Chloride (Electrophile) Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 Isobutylamine (Nucleophile) SM2->Inter Base Base (Et3N) Byprod Et3N·HCl Base->Byprod Proton Capture Prod 4-Iodo-N-isobutylbenzamide Inter->Prod Elimination of Cl- Inter->Byprod

Figure 1: Mechanistic pathway of the amide coupling reaction.

Mechanistic Insight

The reaction is driven by the nucleophilic attack of the primary amine nitrogen on the carbonyl carbon of the acid chloride.

  • Activation: The acid chloride is highly electrophilic due to the inductive withdrawal of the chlorine and the resonance of the carbonyl.

  • Addition: Isobutylamine attacks the carbonyl, forming a tetrahedral intermediate.

  • Elimination: The chloride ion, being a good leaving group, is expelled, reforming the carbonyl double bond.

  • Deprotonation: The resulting protonated amide is neutralized by the auxiliary base (Triethylamine or DIPEA), driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.

Material Safety & Handling (HSE)

ComponentHazard ClassCritical Handling Note
4-Iodobenzoyl Chloride Skin Corr.[1] 1B; Eye Dam. 1Lachrymator. Hydrolyzes rapidly in moist air to form HCl gas. Handle only in a fume hood.
Isobutylamine Flam. Liq. 2; Skin Corr. 1BHighly volatile. Keep chilled before use to minimize vapor pressure.
Dichloromethane (DCM) Carcinogen 2; Skin Irrit. 2Use chemically resistant gloves (PVA or heavy nitrile).

Self-Validating Safety Check: Before starting, place a drop of 4-iodobenzoyl chloride into a vial of water. If it does not fizz or generate visible "smoke" (HCl mist), the reagent has likely already hydrolyzed to the acid and should be recrystallized from thionyl chloride before use.

Experimental Protocol: Anhydrous Method (Recommended)

This method utilizes an anhydrous organic phase to minimize hydrolysis of the acid chloride, ensuring the highest yield and purity.

Reagent Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/Vol (for 1g Scale)Role
4-Iodobenzoyl Chloride 266.461.01.00 gLimiting Reagent
Isobutylamine 73.141.20.45 mL (329 mg)Nucleophile
Triethylamine (TEA) 101.191.50.78 mL (570 mg)HCl Scavenger
DCM (Anhydrous) --10 - 15 mLSolvent
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to create an inert atmosphere.
    
  • Expert Insight: Moisture is the enemy. Even trace water will convert the acid chloride back to 4-iodobenzoic acid, which is a difficult-to-remove impurity in the final crystallization.

Step 2: Nucleophile Solution

  • Charge the RBF with Isobutylamine (1.2 eq) and Triethylamine (1.5 eq).

  • Add DCM (10 mL) and cool the mixture to 0°C using an ice/water bath.

  • Why 0°C? The reaction is exothermic. Lowering the temperature prevents side reactions and controls the rate of HCl generation.

Step 3: Electrophile Addition

  • Dissolve 4-iodobenzoyl chloride (1.0 eq) in a separate vial with 3-5 mL of anhydrous DCM.

  • Add this solution dropwise to the stirring amine solution over 10–15 minutes.

  • Process Control: Maintain internal temperature < 10°C during addition.

Step 4: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir for 2–4 hours.

  • IPC (In-Process Control): Check TLC (30% EtOAc in Hexanes).

    • Starting Material (

      
      ) should disappear.
      
    • Product (

      
      ) should appear as a UV-active spot.
      
    • Impurity: 4-iodobenzoic acid (streak near baseline) indicates moisture ingress.

Step 5: Workup (The "Acid/Base Wash") The workup is designed to chemically separate the product from unreacted reagents.

WorkupFlow Reaction Crude Reaction Mixture (DCM Phase) Wash1 Wash 1: 1M HCl (Removes excess Amine & TEA) Reaction->Wash1 Organic layer kept Wash2 Wash 2: Sat. NaHCO3 (Removes hydrolyzed Benzoic Acid) Wash1->Wash2 Organic layer kept Wash3 Wash 3: Brine (Drying step) Wash2->Wash3 Organic layer kept Dry Dry over MgSO4 & Filter Wash3->Dry Evap Rotary Evaporation Dry->Evap Solid Crude Solid Evap->Solid

Figure 2: Purification workflow ensuring removal of amine and acid impurities.

  • Quench: Add 10 mL water to dissolve precipitated ammonium salts.

  • Separation: Transfer to a separatory funnel.

  • Acid Wash: Wash organic layer with 1M HCl (2 x 10 mL). Removes unreacted isobutylamine and TEA.

  • Base Wash: Wash organic layer with Sat. NaHCO3 (2 x 10 mL). Removes any 4-iodobenzoic acid formed by hydrolysis.

  • Dry: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Purification

The crude product is typically an off-white solid.

  • Recrystallization: Dissolve in minimal hot Ethyl Acetate and slowly add Hexanes until cloudy. Cool to 4°C.

  • Yield Expectation: 85–95%.

Characterization & Data Analysis

Confirm structure using Proton NMR (


-NMR) and Mass Spectrometry.
FeatureExpected Signal (CDCl3, 400 MHz)Interpretation
Amide NH

6.0 - 6.5 ppm (Broad Singlet)
Exchangeable proton; confirms amide bond.
Aromatic H (Ortho to I)

7.7 - 7.8 ppm (Doublet)
Deshielded by Iodine; characteristic AA'BB' pattern.
Aromatic H (Meta to I)

7.4 - 7.5 ppm (Doublet)
Adjacent to carbonyl.
Isobutyl -CH2-

3.2 - 3.3 ppm (Triplet/Doublet)
Adjacent to Nitrogen.
Isobutyl -CH-

1.8 - 1.9 ppm (Multiplet)
Methine proton.
Isobutyl -CH3

0.9 - 1.0 ppm (Doublet)
Methyl groups (6H integration).

Mass Spectrometry (ESI+):

  • Expected [M+H]+: 304.02 m/z.

  • Isotopic Pattern: Look for typical Iodine mass defect (no M+2 significant isotope like Cl/Br).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is dry. Check 4-iodobenzoyl chloride quality before use.
Baseline Streaking (TLC) Unreacted AcidPerform an additional wash with 1M NaOH or Sat. NaHCO3.
Oily Product Residual SolventDry under high vacuum for >4 hours. Recrystallize from Hexanes.
Extra Spots on TLC Bis-acylation (rare)Ensure amine is in slight excess (1.1-1.2 eq) but avoid large excess of acid chloride.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 74373, 4-Iodobenzoyl chloride.

  • Sigma-Aldrich. (2023). Product Specification: 4-Iodobenzoyl chloride.[1][3][4][5][6][7]

  • BenchChem. (2023). General Amide Synthesis Protocols.

Sources

Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-N-isobutylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance.[1] Its applications are widespread, spanning the creation of pharmaceuticals, natural products, and advanced organic materials.[1] For drug development professionals, the Sonogashira coupling offers a robust method for constructing arylalkyne moieties, a common structural motif in biologically active compounds. This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 4-iodo-N-isobutylbenzamide, a versatile building block in medicinal chemistry.

Mechanistic Insights: The Dual Catalytic Cycles

A comprehensive understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle: The primary catalytic cycle involves the palladium center. It commences with the oxidative addition of the aryl iodide (4-iodo-N-isobutylbenzamide) to a palladium(0) complex. This step is often the rate-limiting step of the reaction. The resulting palladium(II) intermediate then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. The final step is reductive elimination, which forms the desired arylalkyne product and regenerates the active palladium(0) catalyst.

The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne. The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium(II) complex.

An important consideration with the use of a copper co-catalyst is the potential for a side reaction known as Glaser coupling, which leads to the homocoupling of the alkyne. This can often be mitigated by running the reaction under an inert atmosphere. To circumvent this issue entirely, copper-free Sonogashira protocols have been developed.

Copper-Free Sonogashira Coupling: In the absence of a copper co-catalyst, the mechanism is believed to involve the direct interaction of the alkyne with the palladium(II) complex. The base then deprotonates the alkyne coordinated to the palladium center, forming a palladium acetylide intermediate, which then proceeds through reductive elimination.

Visualizing the Catalytic Cycles

To illustrate the intricate dance of catalysts and reagents, the following diagrams depict the proposed mechanisms for both the copper-catalyzed and copper-free Sonogashira coupling reactions.

Sonogashira_Coupling_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) (Ar = 4-carbamoylphenyl) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡C-R Reductive_Elimination->Product Cu(I)I Cu(I)I Alkyne_Coordination Alkyne Coordination Cu(I)I->Alkyne_Coordination H-C≡CR Cu-Acetylide Cu-C≡CR Alkyne_Coordination->Cu-Acetylide Base Cu-Acetylide->Transmetalation Base Base

Caption: The dual catalytic cycles of the copper-catalyzed Sonogashira coupling.

Copper_Free_Sonogashira Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) (Ar = 4-carbamoylphenyl) Oxidative_Addition->Ar-Pd(II)-I(L2) Ligand_Dissociation Ligand Dissociation Ar-Pd(II)-I(L2)->Ligand_Dissociation -L Ar-Pd(II)-I(L) Ar-Pd(II)-I(L) Ligand_Dissociation->Ar-Pd(II)-I(L) Alkyne_Coordination Alkyne Coordination Ar-Pd(II)-I(L)->Alkyne_Coordination H-C≡CR Coordinated_Complex [Ar-Pd(II)(H-C≡CR)-I(L)] Alkyne_Coordination->Coordinated_Complex Deprotonation Deprotonation Coordinated_Complex->Deprotonation Base Pd_Acetylide Ar-Pd(II)-C≡CR(L) Deprotonation->Pd_Acetylide Reductive_Elimination Reductive Elimination Pd_Acetylide->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡C-R Reductive_Elimination->Product

Caption: The proposed mechanism for the copper-free Sonogashira coupling.

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step protocols for the Sonogashira coupling of 4-iodo-N-isobutylbenzamide with a representative terminal alkyne, such as phenylacetylene. Both a classic copper-co-catalyzed method and a copper-free alternative are presented.

Materials and Reagents
  • 4-iodo-N-isobutylbenzamide

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI) (for Protocol 1)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃))

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA), potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox equipment

Protocol 1: Classic Copper-Catalyzed Sonogashira Coupling

This protocol is a robust and widely applicable method for the coupling of aryl iodides.

Protocol_1_Workflow Start Start Setup 1. Assemble and dry glassware. Establish inert atmosphere (Ar/N₂). Start->Setup Reagents 2. Add 4-iodo-N-isobutylbenzamide, PdCl₂(PPh₃)₂, CuI, and anhydrous THF. Setup->Reagents Degas 3. Degas the solution. Reagents->Degas Base_Alkyne 4. Add triethylamine and a solution of phenylacetylene in THF. Degas->Base_Alkyne Reaction 5. Heat the reaction mixture to 50-60°C and monitor by TLC/LC-MS. Base_Alkyne->Reaction Workup 6. Cool to room temperature, filter through Celite, and concentrate. Reaction->Workup Purification 7. Purify by column chromatography. Workup->Purification End End Purification->End

Sources

Application Note: 4-iodo-N-isobutylbenzamide as a Modular Peptidomimetic Scaffold

[1]

Abstract

This application note details the utility of 4-iodo-N-isobutylbenzamide as a versatile building block in medicinal chemistry. Structurally, this molecule serves as a rigidified dipeptide mimic, where the isobutyl group functions as a Leucine (Leu) side-chain surrogate and the iodobenzamide core mimics a Phenylalanine (Phe) or Tyrosine (Tyr) residue with restricted conformational flexibility.[1] The 4-iodo position acts as a high-reactivity "handle" for Palladium-catalyzed cross-coupling, enabling the rapid generation of focused libraries targeting GPCRs, proteases, and protein-protein interactions.[1]

Introduction: The Peptidomimetic Rationale

In drug discovery, native peptides often suffer from poor bioavailability and rapid enzymatic degradation. Replacing the flexible peptide backbone with a rigid aromatic scaffold—while retaining key side-chain vectors—is a proven strategy to improve pharmacokinetic properties (PK).[1]

4-iodo-N-isobutylbenzamide offers a dual-functionality scaffold:

  • The Recognition Motif (N-isobutyl): The isobutyl amide moiety mimics the hydrophobic side chain of Leucine, a common residue in hydrophobic binding pockets (e.g., S1/S2 pockets of proteases).

  • The Diversity Handle (4-Iodo): The aryl iodide is electronically primed for Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing researchers to extend the scaffold into a "biaryl" system that mimics longer peptide sequences or reaches adjacent binding sub-pockets.[1]

Structural Homology Visualization

The following diagram illustrates the pharmacophore mapping between a native Phe-Leu dipeptide and the 4-iodo-N-isobutylbenzamide mimetic.

Peptidomimetic_MapNativeNative Peptide(Phe-Leu)BackboneFlexible Backbone(Hydrolyzable)Native->BackboneSideChainLeu Side Chain(Hydrophobic Interaction)Native->SideChainExtensionC-Terminus ExtensionNative->ExtensionMimicPeptidomimetic(4-iodo-N-isobutylbenzamide)ScaffoldRigid Benzamide(Stable)Mimic->ScaffoldIsobutylIsobutyl Group(Leu Mimic)Mimic->IsobutylIodineIodine Handle(Pd-Catalysis Site)Mimic->IodineBackbone->ScaffoldReplaced bySideChain->IsobutylMimicked byExtension->IodineFunctionalized via

Caption: Pharmacophore mapping demonstrating the structural equivalence between the native peptide segment and the benzamide scaffold.[1]

Chemical Properties & Safety

PropertySpecification
IUPAC Name 4-iodo-N-(2-methylpropyl)benzamide
Molecular Formula C₁₁H₁₄INO
Molecular Weight 303.14 g/mol
Solubility Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water.[1]
Stability Stable at RT; light-sensitive (iodine bond).[1] Store in amber vials.
Safety Hazards Irritant (Skin/Eye).[1] Potential sensitizer.[1] Handle in fume hood.

Experimental Protocols

Protocol A: Synthesis of the Building Block

This protocol describes the robust synthesis of 4-iodo-N-isobutylbenzamide from 4-iodobenzoic acid.[1] We utilize the Acid Chloride method for scalability and purity, avoiding the urea byproducts common with EDC/HOBt couplings.

Reagents:

  • 4-Iodobenzoic acid (1.0 equiv)[1]

  • Thionyl chloride (SOCl₂, 3.0 equiv) or Oxalyl Chloride (1.5 equiv) + DMF cat.

  • Isobutylamine (1.1 equiv)[1]

  • Triethylamine (Et₃N, 2.0 equiv)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, suspend 4-iodobenzoic acid (5.0 g, 20.1 mmol) in anhydrous DCM (50 mL).

  • Chlorination: Add Thionyl chloride (4.4 mL, 60.3 mmol) dropwise. Add 1 drop of DMF to catalyze. Reflux for 2 hours until the solution becomes clear (formation of acid chloride).

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure. Caution: Trap acidic vapors.[1] Redissolve the crude acid chloride in fresh anhydrous DCM (30 mL).

  • Coupling: Cool the solution to 0°C. Add a solution of Isobutylamine (2.2 mL, 22.1 mmol) and Et₃N (5.6 mL, 40.2 mmol) in DCM (20 mL) dropwise over 15 minutes. The reaction is exothermic.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine, followed by sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid, and finally Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Validation Criteria:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 6.10 (br s, 1H, NH), 3.25 (t, 2H, N-CH₂), 1.90 (m, 1H, CH), 0.98 (d, 6H, CH₃).

  • Yield Target: >85%.

Protocol B: Library Generation via Suzuki-Miyaura Coupling

This protocol demonstrates the use of the iodine "handle" to attach diverse aryl groups, effectively extending the peptidomimetic sequence.

Reagents:

  • 4-iodo-N-isobutylbenzamide (1.0 equiv)[1]

  • Aryl Boronic Acid (R-B(OH)₂, 1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Preparation: In a microwave vial or pressure tube, combine the iodobenzamide (0.5 mmol), boronic acid (0.6 mmol), and Cs₂CO₃ (1.0 mmol).

  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes.

  • Catalysis: Add Pd(dppf)Cl₂[1]·DCM (18 mg, 0.025 mmol). Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Palladium black. Wash with water/brine.[1][3]

  • Purification: Flash column chromatography (Gradient: 0–40% EtOAc in Hexanes).

Workflow Logic & Causality

The following diagram details the decision-making process for using this scaffold in a drug discovery campaign.

Workflow_LogicStartTarget Identification(e.g., Protease S1 Pocket)ScaffoldSelectSelect 4-iodo-N-isobutylbenzamide(Phe-Leu Mimic)Start->ScaffoldSelectRequires Hydrophobic CoreCouplingSuzuki Coupling(Diversity Scan)ScaffoldSelect->CouplingExploit Iodine HandleLibraryBiaryl Library GenerationCoupling->LibraryScreeningBiological Screening(IC50 / Binding Affinity)Library->ScreeningHitHit ValidationScreening->HitActiveOptimizationSAR Optimization(Modify Isobutyl or Aryl Tail)Screening->OptimizationInactive/WeakOptimization->ScaffoldSelectRefine Structure

Caption: Iterative workflow for utilizing the iodobenzamide scaffold in Hit-to-Lead optimization.

References

  • BenchChem. Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate. (2025).[1][4][5] Retrieved from

  • John, C. S., et al. Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer.[1][6][7][8] Cancer Research (1995).[1][6] Retrieved from

  • Lenci, E., & Trabocchi, A. Peptidomimetic toolbox for drug discovery.[1][9] Chemical Society Reviews (2020).[1] Retrieved from

  • Sigma-Aldrich. N-Isobutylbenzamide Product Specification. Retrieved from [1]

  • PubChem. 4-iodo-N-(4-iodo-2-methylphenyl)benzamide Compound Summary. (Analogous Scaffold Data). Retrieved from

Heck reaction protocols using 4-iodobenzamide substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details optimized protocols for the Heck-Mizoroki coupling of 4-iodobenzamide with various alkene partners (acrylates, styrenes). 4-Iodobenzamide presents a unique substrate profile: the para-amide group is electron-withdrawing, which significantly accelerates oxidative addition relative to electron-neutral aryl halides. However, the primary amide moiety introduces challenges regarding solubility and potential competitive coordination to the palladium center.

The protocols below are stratified by application:

  • Protocol A (Discovery): A robust, phosphine-ligated method for maximum substrate scope.

  • Protocol B (Process/Green): A ligand-free, low-loading method ideal for scale-up and minimizing metal contamination.

  • Protocol C (Aqueous): A phase-transfer catalyzed method for environmental compliance.

Mechanistic & Structural Considerations

Substrate Activation

The amide group (-CONH


) at the para position has a Hammett constant (

) of approximately +0.36. This electron-withdrawing nature reduces the electron density on the benzene ring, thereby lowering the activation energy for the oxidative addition of Pd(0) into the C-I bond. Consequently, 4-iodobenzamide is highly reactive and often requires milder conditions than its brominated or electron-rich counterparts.
Solubility & Coordination
  • Solubility: 4-Iodobenzamide has a high melting point (215–217 °C) and limited solubility in non-polar solvents (e.g., toluene, hexane). Polar aprotic solvents (DMF, DMAc, NMP) are required to maintain homogeneity.

  • Pd-Poisoning Risk: While primary amides are generally poor ligands for Pd(II) compared to phosphines, high concentrations of substrate can lead to weak

    
    -N coordination, potentially retarding the catalytic cycle. This is mitigated by using bidentate ligands or maintaining higher temperatures (>80 °C).
    
Catalytic Cycle Visualization

The following diagram outlines the catalytic cycle specific to 4-iodobenzamide, highlighting the critical oxidative addition step facilitated by the amide group.

HeckCycle Pd0 Active Catalyst [Pd(0)Ln] OxAdd Oxidative Addition (Fast due to p-CONH2) Pd0->OxAdd + 4-Iodobenzamide Complex1 Ar-Pd(II)-I Species OxAdd->Complex1 Coord Alkene Coordination Complex1->Coord + Alkene Insertion Migratory Insertion Coord->Insertion Complex2 Alkyl-Pd(II) Intermediate Insertion->Complex2 Elim Beta-Hydride Elimination Complex2->Elim ProductRel Product Release (Styrene/Acrylate) Elim->ProductRel RedElim Reductive Elimination (Base regeneration) Elim->RedElim H-Pd-I species RedElim->Pd0 + Base / - Base-HI

Figure 1: Catalytic cycle for the Heck coupling of 4-iodobenzamide. The electron-deficient nature of the substrate accelerates the initial oxidative addition step.

Experimental Protocols

Protocol A: Standard Phosphine-Ligated Conditions (Discovery)

Best for: Small-scale synthesis (100 mg - 5 g), exploring new alkene partners, and ensuring high yields.

Reagents:

  • Substrate: 4-Iodobenzamide (1.0 equiv)

  • Alkene: Methyl acrylate or Styrene (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (2–5 mol%)[1]
    
  • Ligand: PPh

    
     (4–10 mol%) or P(o-tol)
    
    
    
  • Base: Et

    
    N (2.0 equiv)
    
  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Charge: Add 4-iodobenzamide (247 mg, 1.0 mmol), Pd(OAc)

    
     (4.5 mg, 0.02 mmol), and PPh
    
    
    
    (10.5 mg, 0.04 mmol) to the flask.
  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent/Base: Syringe in anhydrous DMF (3.0 mL) and Et

    
    N (280 µL, 2.0 mmol). Stir until the solid substrate is mostly dissolved.
    
  • Alkene Addition: Add the alkene (e.g., methyl acrylate, 135 µL, 1.5 mmol) dropwise.

  • Reaction: Heat the mixture to 90 °C for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The spot for 4-iodobenzamide (Rf ~0.[2]3) should disappear.

  • Workup: Cool to room temperature. Pour into water (30 mL) to precipitate the product. If the product is an acrylate derivative, it often precipitates as a solid. Filter, wash with water and cold hexanes.

  • Purification: Recrystallize from EtOH or purify via flash chromatography (SiO

    
    , EtOAc/Hexane gradient).
    
Protocol B: Ligand-Free "Jeffery" Conditions (Process)

Best for: Scale-up (>10 g), cost reduction, and simplified purification.

Reagents:

  • Substrate: 4-Iodobenzamide (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (0.05 – 0.1 mol%)
    
  • Base: NaOAc (anhydrous, 1.5 equiv) or K

    
    CO
    
    
    
  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv) - Optional but recommended for stabilizing Pd nanoparticles.

  • Solvent: DMAc or NMP

Step-by-Step Methodology:

  • Preparation: In a reaction vessel, mix 4-iodobenzamide (1.0 equiv), NaOAc (1.5 equiv), and TBAB (1.0 equiv).

  • Catalyst: Add Pd(OAc)

    
     from a stock solution in DMAc to achieve 0.1 mol% loading.
    
  • Solvent: Add DMAc (concentration 0.5 M).

  • Reaction: Heat to 100–120 °C . The higher temperature is necessary to generate and sustain the active Pd-nanoclusters ("homeopathic" palladium).

  • Completion: Reaction is typically complete within 2–6 hours due to the high reactivity of the iodide.

  • Workup: Dilute with water. The product usually crashes out. Filter and wash copiously with water to remove the TBAB and inorganic salts.

Protocol C: Aqueous/Green Conditions

Best for: Environmental compliance and water-soluble alkene partners.

Reagents:

  • Catalyst: PdCl

    
     (2 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Water/Ethanol (1:1) or Water/DMF (3:1)

  • Phase Transfer Agent: Aliquat-336 (5 mol%)

Methodology:

  • Combine all reagents in a sealed tube.

  • Heat to 80 °C under vigorous stirring (essential for biphasic systems).

  • Note: 4-Iodobenzamide has poor water solubility. The presence of Ethanol or a phase transfer catalyst is critical to bring the substrate into the reactive phase.

Data & Optimization Guide

Comparison of Conditions

The following table summarizes expected outcomes based on standard reactivity profiles for activated aryl iodides.

ParameterProtocol A (PPh3)Protocol B (Ligand-Free)Protocol C (Aqueous)
Reaction Temp 80–90 °C100–120 °C80–100 °C
Time 4–12 h2–6 h12–24 h
Typical Yield 85–95%80–90%70–85%
Pd Removal Difficult (requires scavengers)Easier (precipitates as Pd black)Moderate
Cost High (Ligands)LowLow
Troubleshooting "The Scientist's Notebook"
ObservationRoot CauseCorrective Action
Pd Black Formation Catalyst decomposition (common in ligand-free).If yield is low, add TBAB (stabilizer) or switch to Protocol A. If yield is high, this is normal.
Low Conversion Substrate insolubility or O2 poisoning.Ensure DMF/DMAc is dry. Degas thoroughly. Increase temp to 110 °C.
Unidentified Polar Spot Hydrolysis of amide to acid.Ensure base is anhydrous. Avoid strong hydroxide bases; stick to Et3N or Carbonates.
Product contaminated with Pd Metal leaching.Treat crude product with activated carbon or use a metal scavenger resin (e.g., SiliaMetS® Thiol) during workup.

Workup & Isolation Workflow

Handling amide products requires specific attention to polarity. The following workflow ensures efficient isolation.

Workup Start Reaction Complete (Dark Mixture) Quench Cool to RT & Dilute with H2O (10x volume) Start->Quench CheckState Precipitate Formed? Quench->CheckState YesPpt Filtration CheckState->YesPpt Yes (Most Amides) NoPpt Extraction CheckState->NoPpt No (Oily/Soluble) Wash Wash Cake: 1. H2O (removes salts) 2. Cold Hexane (removes alkene) YesPpt->Wash Dry Dry in Vacuum Oven Wash->Dry Extract Extract with EtOAc or CH2Cl2 (if soluble) NoPpt->Extract Brine Wash Organic Layer with LiCl (aq) to remove DMF Extract->Brine Evap Evaporate & Recrystallize Brine->Evap

Figure 2: Decision tree for the isolation of benzamide derivatives.

References

  • Organic Chemistry Portal. "Heck Reaction - Protocols and Mechanism." Available at: [Link]

  • Knowles, J. P., & Whiting, A. (2007). "The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective." Organic & Biomolecular Chemistry. (General mechanistic grounding for electron-deficient aryl halides).
  • Reetz, M. T., & de Vries, J. G. (2004). "Ligand-free Heck reactions using low Pd-loading." Chemical Communications. (Basis for Protocol B). Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews. (Comprehensive review covering amide substrates). Available at: [Link]

Sources

procedure for amide coupling of isobutylamine and 4-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of N-Isobutyl-4-iodobenzamide

Executive Summary

This guide details the synthetic protocols for the preparation of N-isobutyl-4-iodobenzamide , a versatile intermediate in medicinal chemistry. The 4-iodo moiety serves as a critical handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), making this scaffold highly valuable for library generation.

We present two distinct methodologies tailored to different experimental scales and resource availabilities:

  • Method A (Acid Chloride Activation): The "Gold Standard" for scale-up (>10 g). It offers the highest atom economy and simplified purification but requires strict moisture exclusion.

  • Method B (Carbodiimide Coupling - EDC/HOBt): The "Bench Standard" for small-scale (<1 g) or parallel synthesis. It avoids noxious thionyl chloride fumes and uses mild conditions.

Reaction Scheme & Mechanism

The transformation involves the nucleophilic acyl substitution of 4-iodobenzoic acid with isobutylamine.

ReactionScheme Acid 4-Iodobenzoic Acid (Starting Material) Activation Activation Step Acid->Activation SOCl2 or EDC Intermediate Activated Species (Acid Chloride or O-Acylisourea) Activation->Intermediate Product N-Isobutyl-4-iodobenzamide (Target) Intermediate->Product + Amine - Leaving Group Amine Isobutylamine (Nucleophile) Amine->Product

Figure 1: General reaction pathway for the amide coupling.

Materials & Equipment

ReagentMW ( g/mol )Equiv.[1] (Method A)Equiv. (Method B)Role
4-Iodobenzoic acid 248.021.01.0Limiting Reagent
Isobutylamine 73.141.21.2Nucleophile
Thionyl Chloride (

)
118.973.0N/AActivator (Method A)
EDC

HCl
191.70N/A1.2Coupling Agent (Method B)
HOBt

H

O
153.14N/A1.2Racemization Suppressor*
DIPEA / TEA 129.24 / 101.192.0 (TEA)3.0 (DIPEA)Base
Dichloromethane (DCM) -SolventSolventReaction Medium

*Note: While racemization is not possible with these achiral substrates, HOBt is included in Method B to prevent N-acylurea side-product formation and accelerate the reaction.

Protocol A: Acid Chloride Method (Scale-Up)

Best for: >5g scale, high purity requirements, cost efficiency.

Rationale: 4-Iodobenzoic acid is sterically unhindered and electronically stable. Conversion to the acid chloride proceeds quantitatively. The byproduct (


 and 

gases) are easily removed, simplifying the workup to a basic wash.
Step-by-Step Procedure:
  • Activation:

    • In a dry round-bottom flask equipped with a reflux condenser and a

      
       drying tube (or 
      
      
      
      line), suspend 4-iodobenzoic acid (1.0 equiv) in anhydrous toluene (3-5 mL/g).
    • Add Thionyl Chloride (3.0 equiv) carefully.

    • Add a catalytic drop of DMF (activates the

      
      ).
      
    • Heat to reflux (approx. 80-90°C) for 2-3 hours until the solution becomes clear and gas evolution ceases.

    • Evaporation: Cool to RT and concentrate in vacuo to remove toluene and excess

      
      . Re-dissolve the residue in dry DCM (5 mL/g) and evaporate again to ensure complete removal of 
      
      
      
      (azeotropic removal). Result: Crude 4-iodobenzoyl chloride (yellow oil/solid).
  • Coupling:

    • Dissolve Isobutylamine (1.2 equiv) and Triethylamine (TEA) (2.0 equiv) in anhydrous DCM (10 mL/g of acid) in a fresh flask. Cool to 0°C (ice bath).

    • Dissolve the crude acid chloride (from step 1) in a minimal amount of DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0°C over 15-20 minutes. Exothermic reaction.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup:

    • Quench with water.

    • Wash the organic layer sequentially with:

      • 1M HCl (removes unreacted amine/TEA).

      • Sat.

        
         (removes unreacted acid).
        
      • Brine (sat. NaCl).

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: EDC/HOBt Method (Bench Scale)

Best for: <1g scale, parallel synthesis, avoiding corrosive fumes.

Rationale: Carbodiimide coupling generates the amide under mild conditions. HOBt forms an active ester intermediate that reacts rapidly with the amine, minimizing the formation of the unreactive N-acylurea byproduct.

Step-by-Step Procedure:
  • Activation:

    • In a round-bottom flask, dissolve 4-iodobenzoic acid (1.0 equiv) in DMF or DCM (10 mL/g).

    • Add EDC

      
      HCl  (1.2 equiv) and HOBt  (1.2 equiv).
      
    • Add DIPEA (3.0 equiv). Stir at RT for 15-30 minutes. The solution may turn slightly yellow.

  • Coupling:

    • Add Isobutylamine (1.2 equiv) directly to the mixture.

    • Stir at RT for 4–16 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LCMS.

  • Workup:

    • Dilute with EtOAc (ethyl acetate). Note: If DMF was used, extensive water washes are needed.

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (removes DIPEA/EDC urea).

      • Sat.

        
        .
        
      • Water (x2) and Brine (x1).

    • Dry over

      
       and concentrate.
      

Purification & Validation

Purification Strategy: The crude product from Method A is often >95% pure. If recrystallization is required:

  • Solvent System: Hexanes/Ethyl Acetate or Ethanol/Water.[1]

  • Procedure: Dissolve in hot EtOAc, add warm Hexanes until cloudy, cool slowly to 4°C.

Analytical Expectations (QC):

ParameterExpected ValueNotes
Appearance White to Off-white solid
LCMS (ESI+) [M+H]

= 304.0
Characteristic iodine isotope pattern not applicable (monoisotopic), but mass is distinct.
1H NMR (DMSO-d6)

~8.5 (t, 1H, NH)
Amide proton, broad triplet.

~7.8 (d, 2H, Ar-H)
Ortho to Iodine (deshielded).

~7.6 (d, 2H, Ar-H)
Ortho to Carbonyl.

~3.1 (t/d, 2H,

-N)
Methylene adjacent to Nitrogen.

~1.8 (m, 1H, CH)
Methine of isobutyl.

~0.9 (d, 6H,

)
Methyl groups.[2]

Troubleshooting Guide

Troubleshooting Problem Low Yield or Impurity Check1 Is starting material remaining? Problem->Check1 Check2 Is byproduct N-acylurea present? Check1->Check2 No Sol1 Increase Activation Time or Switch to Method A Check1->Sol1 Yes Sol2 Ensure HOBt was added Check Reagent Quality Check2->Sol2 Yes (Method B) Sol3 Check pH during workup (Amine can form salt in acid) Check2->Sol3 No (Product lost)

Figure 2: Logical flowchart for troubleshooting common coupling issues.

Health & Safety (EHS)

  • Thionyl Chloride: Highly corrosive; reacts violently with water to release HCl and SO2. Must be used in a fume hood.

  • Isobutylamine: Flammable liquid; toxic by inhalation.

  • 4-Iodobenzoic acid: Irritant.

  • Waste Disposal: Quench all acid chloride residues with aqueous bicarbonate before disposal. Segregate halogenated solvents.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Amide Bond Formation using EDC and HATU.[3][5][6] Link

  • Organic Chemistry Portal. (n.d.). Amide Synthesis by Acylation. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-iodo-N-(2-methylpropyl)benzamide

[1]

Ticket ID: YIELD-OPT-4IB Subject: Optimization of Yield and Purity for N-isobutyl-4-iodobenzamide Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open[1]

Executive Summary

You are synthesizing 4-iodo-N-(2-methylpropyl)benzamide (also known as N-isobutyl-4-iodobenzamide).[1] This molecule is a critical intermediate, often used as a scaffold for Suzuki-Miyaura cross-couplings in medicinal chemistry (e.g., VEGFR inhibitors).

While amide coupling is a standard transformation, user data suggests three common "yield killers" for this specific substrate:

  • Incomplete Activation: Poor conversion of the electron-poor 4-iodobenzoic acid.

  • Hydrolytic Side-Reactions: Moisture sensitivity during the acid chloride route.

  • Workup Losses: The product is lipophilic; standard aqueous washes can form emulsions or fail to remove organic impurities.

This guide prioritizes Method A (Acid Chloride via Thionyl Chloride) as the "Gold Standard" for maximizing yield (>90%) on scales >1g.[1] Method B (Coupling Reagents) is discussed as an alternative for high-throughput screening (HTS).[1]

Part 1: Route Selection & Decision Matrix

Before starting, verify your method matches your scale and purity requirements.

RouteSelectionStartStart: Select Synthesis RouteScaleCheckScale > 1 gram?Start->ScaleCheckMethodAMethod A: Acid Chloride(Rec: High Yield/Scalable)ScaleCheck->MethodAYes (Prioritize Cost/Yield)MethodBMethod B: Coupling Agents(HATU/EDC)ScaleCheck->MethodBNo (Prioritize Speed)SOCl2Activation: SOCl2 + Cat. DMFMethodA->SOCl2HATUActivation: HATU + DIPEAMethodB->HATUAmineAddAddition: Isobutylamine + TEASOCl2->AmineAdd

Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and requirements.

Part 2: Optimized Protocols

Method A: The Acid Chloride Route (Recommended for Yield)

Rationale: 4-Iodobenzoic acid is electron-deficient.[1] Converting it to the acid chloride creates a highly reactive electrophile that drives the reaction to completion, overcoming the moderate nucleophilicity of isobutylamine.[1]

Protocol:

  • Activation: Suspend 4-iodobenzoic acid (1.0 equiv) in dry DCM (or Toluene for higher boiling point). Add Thionyl Chloride (SOCl2, 1.5 equiv).[1]

  • Catalysis (Critical): Add 1-2 drops of dry DMF .

    • Mechanism:[1] DMF forms the Vilsmeier-Haack reagent in situ, which rapidly converts the carboxylic acid to the acid chloride.[1] Without this, the reaction may stall.

  • Reflux: Heat to reflux (DCM: 40°C, Toluene: 80°C) for 2-3 hours until gas evolution (HCl/SO2) ceases and the solution clears.

  • Evaporation: Concentrate in vacuo to remove excess SOCl2. (Do not skip: excess SOCl2 reacts with your amine to form sulfinamides).[1]

  • Coupling: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.

  • Addition: Add Triethylamine (TEA, 1.5 equiv) followed by Isobutylamine (1.1 equiv) dropwise.

  • Workup: Wash with 1M HCl (removes excess amine), then sat. NaHCO3 (removes unreacted acid), then Brine.[1] Dry over MgSO4.

Method B: Coupling Agents (HATU/EDC)

Rationale: Best for small scales (<100mg) where handling SOCl2 is inconvenient.[1]

  • Reagents: Use HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF.[1]

  • Note: While convenient, HATU byproducts (tetramethylurea) can be difficult to remove without column chromatography, potentially lowering isolated yield.[1]

Part 3: Troubleshooting & FAQs

Ticket #401: "My yield is low (<50%), and I see starting material."

Root Cause: Incomplete activation of the benzoic acid.[1] Corrective Action:

  • If using Method A: Did you use catalytic DMF? If not, the formation of the acid chloride was likely sluggish.[1] Ensure the reaction mixture turns from a suspension to a clear solution during the reflux step.

  • Moisture Contamination: Thionyl chloride hydrolyzes instantly in wet solvents.[1] Use anhydrous DCM and keep the system under Nitrogen/Argon.

Ticket #402: "The product is purple/pink."

Root Cause: Iodine liberation (Deiodination).[1] Analysis: While the aryl-iodide bond is relatively stable, exposure to light or trace metals over time can cause homolytic cleavage.[1] Corrective Action:

  • Wash: Wash the organic layer with a 10% Sodium Thiosulfate (

    
    ) solution during workup.[1] This reduces 
    
    
    (purple) back to iodide (colorless).[1]
  • Storage: Store the final solid in amber vials away from light.

Ticket #403: "I have a stubborn emulsion during extraction."

Root Cause: The lipophilicity of the isobutyl group + the benzamide core makes the molecule "greasy."[1] Corrective Action:

  • Avoid shaking the separatory funnel vigorously.

  • Salting Out: Add solid NaCl to the aqueous layer to increase ionic strength, forcing the organic product into the organic layer.[1]

  • Solvent Switch: If using Ethyl Acetate, switch to DCM (Dichloromethane) for extraction; it is denser than water and often separates better for halogenated compounds.[1]

Ticket #404: "How do I purify without a column?"

Root Cause: Solubility profile. Solution: Recrystallization.[1]

  • Solvent System: Ethanol/Water or IPA/Water.[1]

  • Procedure: Dissolve crude solid in minimum hot Ethanol. Add hot water dropwise until persistent turbidity is observed. Cool slowly to 4°C.

  • Yield Impact: This typically recovers >85% of the product with >98% purity, avoiding silica gel absorption losses.[1]

Part 4: Comparative Data

ParameterMethod A (Acid Chloride)Method B (HATU/EDC)
Typical Yield 90 - 95% 70 - 85%
Atom Economy High (SO2/HCl gas byproducts)Low (Large urea byproducts)
Purification Crystallization usually sufficientColumn often required
Cost Low (SOCl2 is cheap)High (Coupling agents are expensive)
Scalability Excellent (kg scale)Poor (Exothermic/Costly)

Part 5: Mechanism & Workflow Visualization

The following diagram illustrates the critical pathway for the Acid Chloride route, highlighting the specific checkpoints for yield optimization.

SynthesisWorkflowSM4-Iodobenzoic AcidActivationActivation(SOCl2, cat. DMF)SM->Activation Reflux IntermediateAcid Chloride(Reactive Species)Activation->Intermediate -SO2, -HCl CouplingCoupling(Isobutylamine + TEA)Intermediate->Coupling 0°C to RT QuenchQuench/Wash(HCl -> NaHCO3 -> Thiosulfate)Coupling->Quench Workup ProductFinal Product(Crystalline Solid)Quench->Product Recrystallization

Figure 2: Step-by-step workflow for the high-yield Acid Chloride synthesis route.

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

    • Context: The definitive review on amide coupling strategies, supporting the choice of acid chloride for simple aromatic substr
  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

    • Context: Discusses atom economy and scalability, validating the move away from HATU/EDC for larger scale benzamide synthesis.
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.

    • Context: Standard mechanism for Vilsmeier-Haack activation of thionyl chloride by DMF (Chapter 21).[1]

  • PubChem Compound Summary. (n.d.). 4-Iodobenzamide derivatives.[5][6][7][8] National Center for Biotechnology Information. Link

    • Context: Verification of physical properties (lipophilicity) for workup optimization.[1]

Technical Support Center: Purification of 4-Iodo-N-isobutylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of 4-iodo-N-isobutylbenzamide by recrystallization, designed for researchers, scientists, and drug development professionals. This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions to address specific issues encountered during experimental work.

As a Senior Application Scientist, this guide is designed to provide you with both the foundational principles and the practical, field-tested insights necessary for the successful purification of 4-iodo-N-isobutylbenzamide via recrystallization. This technique, while fundamental, requires a nuanced understanding of the interplay between the solute and solvent to achieve high purity and yield.

Understanding the Molecule: Physicochemical Properties

4-iodo-N-isobutylbenzamide is a molecule with distinct polar and nonpolar regions. The amide functional group provides polarity and is a hydrogen bond donor and acceptor, while the iodinated phenyl ring and the isobutyl group contribute to its nonpolar, lipophilic character. This duality is central to selecting an appropriate recrystallization solvent. While specific data for this exact compound is sparse, we can infer its properties from related structures like 4-iodobenzamide (m.p. 215-217 °C). The addition of the N-isobutyl group will disrupt the crystal lattice packing seen in the primary amide, likely resulting in a lower melting point.

PropertyValue / DescriptionRationale / Source
Molecular Formula C₁₁H₁₄INOCalculated from structure.
Molecular Weight 289.14 g/mol Calculated from formula.
Appearance Expected to be a white to off-white solid.Based on similar benzamide structures[1].
Polarity Moderately polar.Contains a polar amide group and large nonpolar aromatic and alkyl groups.
Crystallinity Amides generally exhibit good crystallization behavior, though the process can sometimes be challenging[2].The rigid aromatic ring and hydrogen bonding capability of the amide group promote crystal formation[3].

Part 1: Solvent Selection - A Foundational Approach (FAQ)

Choosing the right solvent is the most critical step in recrystallization. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point[4].

Q1: What are the characteristics of a perfect recrystallization solvent?

A suitable solvent should meet several criteria:

  • Temperature-Dependent Solubility: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent to ensure good recovery[5].

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor)[4][5].

  • Chemical Inertness: The solvent must not react with the compound being purified[4].

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration[4].

Q2: How do I select a starting solvent for 4-iodo-N-isobutylbenzamide?

The principle of "like dissolves like" is a useful starting point[6]. Given the molecule's mixed polarity, moderately polar solvents are often a good choice. A systematic approach involves testing the solubility of a small amount of crude material (~50-100 mg) in a small volume (~1 mL) of various solvents at room temperature and then upon heating[5].

Q3: Which single solvents are recommended for initial screening?

Based on the structure of 4-iodo-N-isobutylbenzamide, the following solvents are logical starting points.

SolventBoiling Point (°C)PolarityRationale
Ethanol (95%) 78PolarThe hydroxyl group can interact with the amide. Often a good general-purpose solvent for moderately polar compounds[2].
Isopropanol 82PolarSimilar to ethanol, but slightly less polar.
Ethyl Acetate 77IntermediateThe ester group provides moderate polarity. Often works well for compounds that are too soluble in alcohols[2].
Acetone 56Polar AproticA strong solvent; may dissolve the compound too well at room temperature, but worth testing[2].
Toluene 111NonpolarMay be effective if nonpolar impurities are the primary concern, but less likely to be a good single solvent due to the polar amide group[2].
Q4: When and how should I use a mixed-solvent system?

A mixed-solvent system is ideal when no single solvent has the desired temperature-dependent solubility profile[5]. This is achieved by pairing a "good" solvent (in which the compound is highly soluble) with a "poor" or "anti-solvent" (in which the compound is poorly soluble). The two solvents must be miscible[5][7].

Common Mixed-Solvent Pairs to Consider:

  • Ethanol / Water: A classic choice for moderately polar compounds.

  • Ethyl Acetate / Hexane: Excellent for controlling polarity over a wide range[2][8].

  • Acetone / Water: Another versatile polar combination.

  • Dichloromethane / Hexane: Useful but requires careful handling due to the volatility of dichloromethane[9].

Procedure for Mixed-Solvent Recrystallization:

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (this is the point of saturation).

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

Part 2: Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the recrystallization of 4-iodo-N-isobutylbenzamide.

Workflow Diagram

G cluster_prep Preparation cluster_main Recrystallization Process cluster_post Post-Processing A 1. Solvent Selection B 2. Dissolution Dissolve crude solid in minimum hot solvent. A->B C 3. Hot Filtration (Optional) Remove insoluble impurities. B->C if solids are present D 4. Crystallization Cool solution slowly to induce crystal growth. B->D if no insoluble impurities C->D E 5. Isolation Collect crystals by vacuum filtration. D->E F 6. Washing Rinse crystals with ice-cold solvent. E->F G 7. Drying Dry crystals under vacuum. F->G H 8. Purity Analysis (Melting Point, NMR) G->H

Caption: Recrystallization workflow for 4-iodo-N-isobutylbenzamide.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude 4-iodo-N-isobutylbenzamide in an Erlenmeyer flask.

    • Add a small portion of the chosen recrystallization solvent and bring the mixture to a gentle boil using a hot plate.

    • Continue adding small portions of hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of near-boiling solvent to ensure the solution is saturated, which maximizes yield[10].

  • Hot Filtration (if necessary):

    • If insoluble impurities (e.g., dust, inorganic salts) are present, or if a decolorizing agent like activated charcoal is used, perform a hot gravity filtration.

    • Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

    • Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities[11].

    • Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the precipitation of the product from the solution[10].

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Transfer the crystalline slurry into the funnel and ensure a good seal.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. This removes any residual soluble impurities adhering to the crystal surfaces. Using warm or excessive solvent will redissolve some of the product, leading to a lower yield[10].

  • Drying:

    • Press the crystals dry on the filter paper with a clean stopper or spatula to remove as much solvent as possible.

    • Transfer the crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a temperature well below the compound's melting point.

Part 3: Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This guide addresses common problems in a question-and-answer format.

Troubleshooting Logic Diagram

G outcome outcome problem problem start Problem Occurred q1 What is the issue? start->q1 problem1 problem1 q1->problem1 Compound 'oiled out' problem2 problem2 q1->problem2 No crystals formed problem3 problem3 q1->problem3 Yield is very low s1a Reheat solution. Add more 'good' solvent. Cool slowly. problem1->s1a s2a Too much solvent? problem2->s2a s3a Check for: - Too much solvent used? - Premature crystallization? - Excessive washing? problem3->s3a outcome1 Problem Resolved s1a->outcome1 Solution s2b Boil off some solvent. s2a->s2b Yes s2c Induce crystallization: - Scratch flask - Add seed crystal - Cool further s2a->s2c No s2b->outcome1 s2c->outcome1 s3b Optimize quantities and technique in next attempt. s3a->s3b s3b->outcome1

Caption: Decision-making flowchart for troubleshooting recrystallization.

Q&A Troubleshooting

Q: My compound "oiled out," forming a liquid layer instead of crystals. What went wrong?

  • Probable Cause: The compound is coming out of solution at a temperature above its melting point. This often happens when the solution is supersaturated with impurities, which lowers the melting point of the mixture, or if the boiling point of the solvent is higher than the compound's melting point.

  • Solution: Reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent (or the "good" solvent in a mixed system) to decrease the saturation point slightly. Allow the solution to cool much more slowly. An insulated container can help moderate the cooling rate[11].

Q: The solution has cooled, but no crystals have formed. What should I do?

  • Probable Cause 1: Too much solvent was used, and the solution is not saturated at the lower temperature.

    • Solution: Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 20-30%) and then allow it to cool again[11].

  • Probable Cause 2: The solution is supersaturated, and crystallization has not been initiated.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth[11].

    • Solution 2 (Seed Crystal): If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization[11].

    • Solution 3 (Further Cooling): Ensure the solution has been thoroughly cooled in an ice-water bath.

Q: My final yield of pure crystals is very low. Why?

  • Probable Cause 1: Too much solvent was used during the initial dissolution step, meaning a significant amount of the product remained dissolved even after cooling[10].

  • Probable Cause 2: Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.

  • Probable Cause 3: The crystals were washed with an excessive amount of cold solvent, or the washing solvent was not sufficiently cold, redissolving the product[10].

  • Solution: In subsequent attempts, be meticulous about using the absolute minimum amount of hot solvent for dissolution. Ensure filtration apparatus is pre-heated, and use only a minimal amount of ice-cold solvent for washing.

Q: The recrystallized product is still colored. How can I fix this?

  • Probable Cause: Highly colored, polar impurities are present.

  • Solution: The impurity can sometimes be removed by adding a very small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield[11]. Swirl the hot solution with the charcoal for a few minutes before filtering it out along with any other insoluble impurities.

Part 4: Final Purity Assessment (FAQs)

Q1: How do I know if my recrystallized product is pure?

The most common methods for assessing purity are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range[12]. Compare your experimental melting point to a literature value if available.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting and quantifying impurities, even at low levels. The spectrum of a pure sample will show sharp peaks without signals corresponding to solvents or starting materials[13].

Q2: What are the likely impurities in a typical synthesis of 4-iodo-N-isobutylbenzamide?

If synthesized from 4-iodobenzoic acid and isobutylamine, the most probable impurities are the unreacted starting materials.

  • 4-Iodobenzoic Acid: This is an acidic impurity and can often be removed by a pre-purification wash of a crude organic solution with a mild aqueous base (e.g., sodium bicarbonate solution).

  • Isobutylamine: This is a basic and volatile impurity. It can typically be removed by a wash with dilute aqueous acid (e.g., 1M HCl) or during solvent evaporation.

Recrystallization is particularly effective at removing small amounts of these starting materials that may remain after a workup.

References

  • Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Recrystallization. Grossmont College. [Link]

  • Troubleshooting (Recrystallization). Chemistry LibreTexts. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Recrystallization and Crystallization. University of California, Davis. [Link]

  • Recrystallization Paired with Benchtop NMR. Nanalysis. [Link]

  • Recrystallization. ResearchGate. [Link]

  • Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. Beilstein Journal of Organic Chemistry. [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. [Link]

  • TMSI-mediated Prins-type Reaction o Synthesis of Iodo. Research Journal of Chemical Sciences. [Link]

  • Solubility of Iodine in Some Organic Solvents. Chemistry Stack Exchange. [Link]

  • A simple method for arylation of secondary amides/amines through NaH-initiated aryne generation strategy - Supporting Information. Organic Chemistry Frontiers. [Link]

  • Chemical Properties of Benzamide, N-isobutyl-. Cheméo. [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®. ResearchGate. [Link]

  • Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Scientific Research Publishing. [Link]

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solubility issues of 4-iodo-N-(2-methylpropyl)benzamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for researchers working with 4-iodo-N-(2-methylpropyl)benzamide (also known as N-isobutyl-4-iodobenzamide).

This guide addresses the physicochemical constraints of this specific lipophilic pharmacophore and provides validated protocols to overcome solubility barriers in aqueous biological assays.[1][2]

Product Focus: 4-iodo-N-(2-methylpropyl)benzamide CAS: 281668-96-0 | Formula: C₁₁H₁₄INO | MW: 303.14 g/mol [1][2]

Part 1: Physicochemical Root Cause Analysis

"Why is this compound crashing out of solution?"

To troubleshoot effectively, you must understand the molecular behavior of 4-iodo-N-(2-methylpropyl)benzamide.[1][2] It belongs to a class of compounds often described as "brick dust" in medicinal chemistry due to high crystallinity and poor water solubility.[1][2]

The Lipophilicity Trap (LogP ~3.4)

This molecule contains a lipophilic iodine atom at the para-position and a branched isobutyl chain.[1][2]

  • Mechanism: The iodine atom increases the partition coefficient (LogP) significantly compared to the base benzamide.[1][2] The isobutyl group adds steric bulk and hydrophobicity.[1][2]

  • Consequence: The molecule prefers to self-aggregate or stick to plastic walls (polypropylene/polystyrene) rather than interact with water molecules.[1][2]

Lack of Ionizable Centers[1]
  • Mechanism: The amide nitrogen is non-basic (pKa < -0.5), and there are no acidic protons (pKa > 15).[1][2]

  • Consequence: Unlike amines (which dissolve in acid) or carboxylic acids (which dissolve in base), pH adjustment will NOT improve the solubility of this compound.[1][2] It remains neutral across the entire physiological pH range (pH 1–14).[1][2]

Part 2: Troubleshooting & FAQs

Direct answers to common user tickets.

Q1: "I diluted my 10 mM DMSO stock 1:1000 into PBS, and it turned cloudy immediately. Why?"

Diagnosis: You triggered "Dilution Shock." When a hydrophobic molecule in a water-miscible solvent (DMSO) is suddenly exposed to a high-dielectric medium (water/buffer), the solvent power drops exponentially.[1][2] The compound molecules aggregate faster than they can disperse.[1][2] Fix: Do not dilute directly to the final concentration in one step if the final aqueous content is >99%. Use the Intermediate Dilution Method (see Protocol A).

Q2: "Can I use HCl or NaOH to help dissolve it?"

Diagnosis: Ineffective Strategy. Fix: Stop adding acid or base; you are only increasing the ionic strength of the buffer, which causes "salting out" (further reducing solubility).[1][2] Focus on co-solvents (PEG-400, Ethanol) or surfactants (Tween-20).[1][2]

Q3: "The compound disappears from my assay over time. Is it degrading?"

Diagnosis: Likely Adsorption , not degradation.[1][2] Fix: Due to its high LogP, the compound is likely adhering to the plastic walls of your reservoir or pipette tips.[1][2]

  • Action: Add 0.01% Triton X-100 or 0.05% Tween-20 to your assay buffer.[1][2]

  • Action: Use low-binding plasticware or glass-coated plates.[1][2]

Q4: "What is the actual maximum solubility in PBS?"

Data Estimate:

Solvent System Estimated Solubility Limit (25°C)
Pure PBS (pH 7.4) < 5 µM (High risk of precipitation)
PBS + 1% DMSO ~ 10–20 µM
PBS + 0.1% Tween-20 ~ 50–100 µM

| Pure DMSO | > 50 mM |[1][2]

Part 3: Optimized Experimental Protocols

Protocol A: The "Step-Down" Dilution (Prevention of Shock Precipitation)

Use this method for preparing assay buffers (e.g., for IC50 curves).[2]

  • Prepare 1000x Stock: Dissolve solid compound in anhydrous DMSO to 10 mM .

  • Prepare 10x Intermediate:

    • Take 10 µL of 1000x Stock.[1]

    • Add 990 µL of Pure Ethanol or PEG-400 (NOT water yet).[1][2]

    • Result: 100 µM solution in organic solvent mix.

  • Final Dilution (1x):

    • Slowly add the 10x Intermediate to your vortexing aqueous buffer.[1][2]

    • Result: 10 µM final concentration with dispersed organic co-solvent, preventing immediate crystal nucleation.[1][2]

Protocol B: Surfactant-Assisted Solubilization

Use this if you observe data variability or "sticky" compound behavior.[1][2]

  • Buffer Prep: Prepare PBS containing 0.05% Tween-20 (v/v).[1][2]

  • Sonicate: Upon adding the compound stock to the buffer, sonicate in a water bath for 5–10 minutes. This breaks up micro-aggregates that form invisible "colloids" which scatter light and ruin absorbance readings.[1][2]

Part 4: Visualization of Solubility Workflow

The following diagram illustrates the decision logic for solubilizing 4-iodo-N-(2-methylpropyl)benzamide based on the target concentration.

SolubilityWorkflow Start Start: Solid 4-iodo-N-(2-methylpropyl)benzamide DMSO_Stock Prepare 10-20 mM Stock in Anhydrous DMSO Start->DMSO_Stock Target_Conc Define Target Assay Concentration DMSO_Stock->Target_Conc Low_Conc Low (< 1 µM) Target_Conc->Low_Conc Sensitive Assays High_Conc High (> 10 µM) Target_Conc->High_Conc Screening/Toxicity Direct_Dilution Direct Dilution into Buffer (Risk: Moderate) Low_Conc->Direct_Dilution Intermediate_Step Intermediate Dilution Step (Dilute 1:10 into Ethanol or PEG-400) High_Conc->Intermediate_Step Mandatory Precipitation Precipitation / Aggregation Direct_Dilution->Precipitation If mixing rapid Final_Soln Stable Assay Solution Direct_Dilution->Final_Soln If < 0.1% DMSO Surfactant Add 0.05% Tween-20 or BSA to Buffer Precipitation->Surfactant Rescue Strategy Intermediate_Step->Surfactant Surfactant->Final_Soln

Caption: Logical workflow for preparing stable aqueous solutions of lipophilic benzamides, minimizing precipitation risks.

Part 5: References & Grounding[1][2]

  • Compound Identification :

    • PubChem CID 77561 : 4-Iodobenzamide (Parent core properties).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

    • AA Blocks Product Guide : 4-iodo-N-isobutylbenzamide (CAS 281668-96-0).[1][2] AA Blocks Catalog. Link

  • Methodological Standards :

    • Di, L., & Kerns, E. H. (2015) .[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and Dissolution).[1][2] This text establishes the "Brick Dust" model for planar, crystalline amides.[1][2]

    • NCATS Assay Guidance Manual : "Solubility and Stability in Aqueous Buffers".[1][2] Provides the standard for DMSO "step-down" dilutions to avoid kinetic precipitation.[1][2] Link

  • Chemical Context :

    • Concellón, J. M., et al. (2002) .[1][2] Synthesis of amides using Samarium Diiodide. Journal of Organic Chemistry. (Describes the synthetic handling of similar iodobenzamides, confirming stability in non-aqueous polar solvents). Link[1]

Sources

Technical Support Center: Strategies for 4-Iodobenzoyl Chloride Removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 4-iodobenzoyl chloride from experimental product mixtures. Our focus is on delivering not just protocols, but the fundamental chemical principles that empower you to make informed decisions and adapt methodologies to your specific synthetic context.

Understanding the Challenge: The Reactivity of 4-Iodobenzoyl Chloride

4-Iodobenzoyl chloride (C₇H₄ClIO) is a valuable bifunctional reagent in organic synthesis.[1] The acyl chloride group provides a highly reactive site for forming amide or ester bonds, while the iodo- a functional group serves as a key handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings.[1][2] However, its high electrophilicity, a desirable trait for reactivity, also presents a significant purification challenge. Excess 4-iodobenzoyl chloride must be meticulously removed to prevent side reactions in subsequent steps and to avoid contamination of the final product.

This guide addresses the most common and effective strategies for its removal, focusing on aqueous workup and polymer-supported scavenger resins.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've completed my acylation reaction. Why is a simple solvent evaporation insufficient for removing the excess 4-iodobenzoyl chloride?

A1: The core of the issue lies in the high reactivity and physical properties of 4-iodobenzoyl chloride.

  • Chemical Reactivity: As an acyl chloride, it is a potent electrophile that will react with a wide range of nucleophiles.[1][3] If not removed, it can react with trace moisture, solvents, or nucleophilic sites on your desired product during storage or subsequent reaction steps, leading to impurities.

  • Physical Properties: 4-Iodobenzoyl chloride is a solid with a melting point of 63-68 °C and a high boiling point (120-121 °C at 1 mmHg), making it non-volatile under standard rotary evaporation conditions.[2][4] Attempting to remove it by vacuum at high temperatures risks thermal degradation of your target compound.

Therefore, active chemical quenching or scavenging is required to convert it into a more easily separable species.

Q2: What is the standard "first-line" method for removing unreacted 4-iodobenzoyl chloride, and what is the chemistry behind it?

A2: The most common and straightforward method is an aqueous workup , which involves two key chemical transformations: hydrolysis followed by acid-base extraction.

The Principle: From Unreactive Organic to Soluble Salt

The strategy is to intentionally hydrolyze the reactive acyl chloride into its corresponding carboxylic acid (4-iodobenzoic acid). This carboxylic acid can then be deprotonated with a mild base to form a water-soluble carboxylate salt, which partitions into the aqueous layer during a liquid-liquid extraction.

Workflow Diagram: Aqueous Workup

cluster_0 Step 1: Quenching (Hydrolysis) cluster_1 Step 2: Extraction (Acid-Base Chemistry) A Reaction Mixture (Product + excess 4-Iodobenzoyl Chloride) B Add mixture to ice-cold water or aqueous solution A->B C Stir vigorously B->C D Result: 4-Iodobenzoyl Chloride -> 4-Iodobenzoic Acid C->D E Transfer to Separatory Funnel with Organic Solvent D->E F Wash with aq. NaHCO₃ or Na₂CO₃ solution E->F G 4-Iodobenzoic Acid -> Sodium 4-Iodobenzoate (Water Soluble) F->G H Separate Layers G->H I Organic Layer (Contains Pure Product) H->I Collect J Aqueous Layer (Contains Salt Impurity) H->J Discard

Caption: Standard aqueous workup workflow.

Detailed Protocol: Aqueous Workup

  • Preparation: Prepare a separatory funnel and ensure you have your chosen organic extraction solvent (e.g., ethyl acetate, dichloromethane), deionized water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and a brine solution (saturated aq. NaCl).

  • Quenching (Hydrolysis):

    • Cool the reaction vessel in an ice bath. This is critical as the hydrolysis of acyl chlorides is exothermic.[5]

    • Slowly and carefully add deionized water or pour the reaction mixture into a beaker containing crushed ice. The acyl chloride will react with water to form 4-iodobenzoic acid and HCl gas.[6][7]

  • Extraction:

    • Transfer the quenched mixture to the separatory funnel. Add an appropriate organic solvent to dissolve your product.

    • Wash the organic layer with the saturated NaHCO₃ solution. You will likely observe gas (CO₂) evolution as the base neutralizes the HCl byproduct and deprotonates the 4-iodobenzoic acid.

    • Shake the funnel, venting frequently. Allow the layers to separate.

    • Drain the lower aqueous layer. Repeat the wash with NaHCO₃ solution one more time to ensure complete removal.

    • Wash the organic layer with brine. This helps to remove residual water from the organic phase.

  • Drying and Concentration:

    • Drain the organic layer into a clean flask. Dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter away the drying agent and concentrate the organic solvent under reduced pressure (rotary evaporation) to yield your crude product, now free of 4-iodobenzoyl chloride.

Q3: My product is sensitive to basic conditions or has high water solubility. What are my alternatives to a standard aqueous workup?

A3: This is a common and critical issue. The solution is to use a polymer-supported scavenger resin . These are solid materials functionalized with nucleophilic groups (e.g., amines) that react with and covalently bind to the excess electrophile.[8] The key advantage is that the resulting byproduct is on a solid phase and is removed by simple filtration.[8]

The Principle: Immobilize and Filter

Instead of converting the impurity into a water-soluble species, you convert it into a solid-bound one. This avoids aqueous extractions entirely, protecting water-soluble products and preventing exposure of base-sensitive functional groups to harsh pH changes.

Mechanism: Scavenging with a Trisamine Resin

A Polymer Resin-NH₂ (PS-Trisamine) C Reaction Mixture (Product + Resin + Solvent) A->C B Excess 4-Iodobenzoyl Chloride B->C D Polymer Resin-NH-CO-C₆H₄-I (Solid-Bound Amide) C->D Nucleophilic Attack E Filtration D->E F Filtrate: Product in Solution E->F Collect G Solid: Resin-Bound Impurity E->G Discard

Caption: Scavenging mechanism using a solid-supported amine.

Detailed Protocol: Scavenger Resin Purification

  • Resin Selection: Choose a suitable scavenger resin. Poly-supported trisamine (PS-Trisamine) is an excellent choice for scavenging acyl chlorides.[9]

  • Stoichiometry: Calculate the amount of excess 4-iodobenzoyl chloride in your reaction. Add the scavenger resin in a stoichiometric excess relative to the unreacted acyl chloride (typically 2-3 equivalents).

  • Scavenging:

    • Add the resin directly to the reaction mixture post-completion.

    • Stir the slurry at room temperature. The reaction time can vary from 30 minutes to a few hours. Monitor the disappearance of the 4-iodobenzoyl chloride by a suitable method (e.g., TLC, LC-MS).

  • Isolation:

    • Once the scavenging is complete, filter the mixture through a simple filter paper or a fritted funnel.

    • Wash the collected resin with a small amount of the reaction solvent to ensure full recovery of your product.

  • Concentration:

    • Combine the filtrate and the washes.

    • Remove the solvent under reduced pressure to yield your purified product.

Q4: How do I decide which method—aqueous workup or scavenger resin—is right for my experiment?

A4: The choice depends on the properties of your product, the scale of your reaction, and cost considerations.

Comparison of Methods

FeatureAqueous WorkupScavenger Resin
Product Compatibility Not suitable for base-sensitive or highly water-soluble products.Excellent for nearly all product types, including sensitive and polar compounds.
Simplicity & Speed Multi-step process (quench, extract, wash, dry). Can be time-consuming.Simple "add, stir, filter" protocol. Often faster and requires less glassware.[8]
Waste Generation Generates significant aqueous waste.Generates solid waste (spent resin).
Scale Easily scalable to large, industrial quantities.Best suited for lab-scale (mg to g). Can be costly for very large scales.
Cost Low cost (water, solvent, common bases).Higher initial cost due to the price of the resin.

Decision Workflow

node_process node_process node_end node_end start Is your product sensitive to base or highly water-soluble? scale Is the reaction scale > 50g? start->scale No use_resin Use Scavenger Resin start->use_resin  Yes use_workup Use Aqueous Workup scale->use_workup  Yes consider_cost Consider cost vs. ease. Scavenger resin is ideal, but workup is cheaper. scale->consider_cost No

Caption: Decision guide for choosing a purification method.

Q5: What are the most critical safety precautions when handling 4-iodobenzoyl chloride?

A5: Safety is paramount. 4-Iodobenzoyl chloride is a hazardous chemical.

  • Corrosive Hazard: It is classified as corrosive and causes severe skin burns and eye damage.[10][11][12] Always handle it inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves.[11] Inspect gloves before use.

  • Moisture Sensitivity: It is moisture-sensitive.[2][13][14] Contact with water or humidity will cause it to hydrolyze, releasing corrosive HCl gas. Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: The quenching process is exothermic and releases HCl gas. Always perform it slowly, with cooling (ice bath), and inside a fume hood to manage heat and gas evolution safely.

References
  • Understanding 4-Iodobenzoyl Chloride: Your Essential Guide to CAS 1711-02-0. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY DATA SHEET - 4-Iodobenzoyl chloride. (2010, October 22). Fisher Scientific.
  • Solid-Supported Scavengers. Supra Sciences.
  • A Convenient Method for the Synthesis and One-Pot Reaction of Acyl Chlorides Using a Scavenging Resin. Synlett.
  • 4-Iodobenzoyl chloride, 97%, COA. TCI America.
  • 4-Iodobenzoyl chloride, 98%. Thermo Scientific Chemicals.
  • Strategies in Organic Synthesis. (2004, October 29). Wipf Group, University of Pittsburgh.
  • SAFETY DATA SHEET - 4-Iodobenzoyl chloride. (2010, October 22). Fisher Scientific.
  • 4-Iodobenzoyl chloride, 97%. MilliporeSigma.
  • 4-Aminobenzoyl chloride Chemical Reactions. (2023, August 15). Smolecule.
  • 4-Iodobenzoyl chloride. PubChem.
  • 4-Iodobenzoyl chloride 97%. (2024). Sigma-Aldrich.
  • 4-Iodobenzoyl chloride CAS#: 1711-02-0. ChemicalBook.
  • 4-Iodobenzoyl Chloride, 25G. Lab Pro Inc.
  • Friedel Crafts Acylation of Anisole Experiment. (2020, October 21). YouTube.
  • 4-Iodobenzoyl chloride, 98%. (2024). Thermo Scientific Alfa Aesar.
  • Acyl chlorides reactivity. Chemguide.
  • Hydrolysis of an acid chloride. (2020, September 30). YouTube.

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Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of 4-iodo-N-(2-methylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For molecules such as 4-iodo-N-(2-methylpropyl)benzamide, a substituted benzamide with potential applications in medicinal chemistry, precise characterization is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, comparing the technique's utility against other common analytical methods and offering field-proven insights into the experimental process.

The Decisive Role of ¹H NMR in Structural Verification

Proton (¹H) NMR spectroscopy stands as a primary and powerful tool for determining the structure of organic molecules in solution.[1] It operates on the principle that atomic nuclei with a quantum mechanical property of spin will align in an applied magnetic field. By absorbing radiofrequency energy, these nuclei "flip" to a higher energy state, and the precise frequency at which this occurs (the chemical shift) is exquisitely sensitive to the local electronic environment.[2] This sensitivity allows us to differentiate protons within a molecule, providing a detailed map of its carbon-hydrogen framework.

For 4-iodo-N-(2-methylpropyl)benzamide, ¹H NMR allows for the direct confirmation of key structural features: the substitution pattern on the aromatic ring, the integrity of the isobutyl group, and the presence of the amide linkage.

Predicting the ¹H NMR Spectrum: A Proton-by-Proton Analysis

A detailed prediction of the ¹H NMR spectrum is the first step in analysis. This involves considering the chemical shift, integration (the relative number of protons), and multiplicity (the splitting pattern due to neighboring protons) for each unique proton environment in the molecule.

Molecular Structure and Proton Labeling

Caption: Structure of 4-iodo-N-(2-methylpropyl)benzamide with proton labels.

Proton Label Assignment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Coupling Constant (J, Hz)
a Amide N-H~8.0-8.51HBroad singlet or TripletJ ≈ 5-6 Hz (if coupled to CH₂)
b -N-CH₂ -~3.22HTriplet of doublets or "Doublet of doublets"³J ≈ 6-7 Hz
c -CH(CH₃)₂~1.91HNonet or Multiplet³J ≈ 6-7 Hz
d -CH(CH₃ )₂~0.956HDoublet³J ≈ 6-7 Hz
e Aromatic H (ortho to Amide)~7.82HDoublet³J ≈ 8-9 Hz
f Aromatic H (ortho to Iodine)~7.62HDoublet³J ≈ 8-9 Hz
Justification of Predicted Spectral Data:
  • Aromatic Protons (e, f): The benzene ring is para-substituted, which simplifies the aromatic region.[3] The protons ortho to the electron-withdrawing amide group (e ) are expected to be deshielded and appear further downfield compared to the protons ortho to the iodine atom (f ).[4] Due to the symmetry, we expect two signals, each integrating to 2H. These signals will appear as doublets due to coupling with their respective ortho neighbors (ortho-coupling), with a typical coupling constant of 7-10 Hz.[5]

  • Amide Proton (a): The amide proton is typically found downfield, often in the range of 5-9 ppm, due to the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding.[1][6][7] Its chemical shift can be highly dependent on the solvent, concentration, and temperature.[2][8] It may appear as a broad singlet due to quadrupole broadening from the nitrogen atom or exchange with trace amounts of water. If coupling to the adjacent methylene protons (b ) is observed, it would likely be a triplet.

  • Isobutyl Group Protons (b, c, d):

    • The methylene protons (b) are adjacent to the electron-withdrawing nitrogen atom, shifting their signal downfield to around 3.2 ppm.[9][10] They are coupled to both the amide proton (a , if coupling is resolved) and the methine proton (c ), which would result in a complex splitting pattern, likely a triplet of doublets.

    • The methine proton (c) is coupled to the six equivalent methyl protons (d ) and the two methylene protons (b ), leading to a complex multiplet, often appearing as a nonet (a signal split into nine peaks).

    • The six methyl protons (d) are equivalent and are coupled only to the methine proton (c ), resulting in a characteristic doublet signal further upfield, typically around 0.9-1.0 ppm.[11]

Experimental Protocol for ¹H NMR Analysis

Achieving a high-quality, interpretable spectrum requires meticulous sample preparation and instrument setup. The following protocol is a self-validating system designed for accuracy and reproducibility.

Workflow for ¹H NMR Spectrum Acquisition and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing & Analysis A 1. Weigh ~5-10 mg of 4-iodo-N-(2-methylpropyl)benzamide B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing TMS A->B C 3. Transfer to a clean, dry 5 mm NMR tube B->C D 4. Insert sample and lock on solvent signal C->D E 5. Shim the magnetic field to optimize homogeneity D->E F 6. Acquire ¹H NMR spectrum (e.g., 16-32 scans) E->F G 7. Fourier Transform, phase correction, and baseline correction F->G H 8. Calibrate spectrum to TMS (0.00 ppm) G->H I 9. Integrate signals and analyze multiplicities and coupling constants H->I J 10. Assign peaks to molecular structure I->J

Caption: A standardized workflow for acquiring and analyzing a ¹H NMR spectrum.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-iodo-N-(2-methylpropyl)benzamide. The causality here is that sufficient concentration is needed for a good signal-to-noise ratio, but oversaturation can degrade spectral resolution.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identifiable. The solvent must be deuterated to avoid a large interfering solvent signal in the proton spectrum.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Locking: The instrument's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field during the experiment, which is critical for high-resolution data.

    • Shimming: This is arguably the most critical step for obtaining sharp, well-resolved peaks. The process involves adjusting currents in the shim coils to make the magnetic field as homogeneous as possible across the sample volume. Poor shimming results in broad, distorted peaks, which can obscure coupling information.

    • Acquire the spectrum using standard parameters. Typically, 16 to 32 scans are sufficient for a sample of this concentration on a modern 400 or 500 MHz spectrometer.

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of protons.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to establish proton connectivity.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is indispensable, a multi-technique approach provides the most robust structural confirmation.

Technique Information Provided for 4-iodo-N-(2-methylpropyl)benzamide Strengths Limitations
¹H NMR Detailed C-H framework, proton connectivity, stereochemical relationships.High resolution, quantitative, non-destructive.Requires soluble sample, relatively insensitive compared to MS.
¹³C NMR Number and type of carbon environments (aliphatic, aromatic, carbonyl).Complements ¹H NMR by showing the carbon backbone.Low natural abundance of ¹³C makes it less sensitive; longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and elemental formula (HRMS), fragmentation patterns.Extremely sensitive, provides molecular formula.Does not provide detailed connectivity information on its own.
Infrared (IR) Spectroscopy Presence of key functional groups (N-H stretch, C=O stretch, C-N stretch).Fast, simple, good for identifying functional groups.Provides limited information about the overall molecular structure.

Synergistic Power: The combination of these techniques is powerful. For example, IR spectroscopy can quickly confirm the presence of the amide C=O and N-H bonds. Mass spectrometry provides the exact molecular weight, confirming the elemental composition C₁₁H₁₄INO. ¹³C NMR would show the expected 11 distinct carbon signals, confirming the overall carbon skeleton. Finally, ¹H NMR provides the detailed proton environment and connectivity, piecing the entire structure together unambiguously.

Conclusion

The ¹H NMR spectrum of 4-iodo-N-(2-methylpropyl)benzamide offers a wealth of structural information that is critical for its definitive identification. A systematic analysis of the chemical shifts, integration, and coupling constants allows for the confident assignment of every proton in the molecule. When used in conjunction with complementary techniques like ¹³C NMR, MS, and IR, a complete and validated structural picture emerges. This guide serves as a framework for researchers, enabling them to approach the structural elucidation of similar novel compounds with scientific rigor and confidence.

References

  • A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds. New Journal of Chemistry.
  • Supplementary Material - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • Fig. 4. The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of...
  • The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • PROTON NMR PREDICTION OF - The University of Liverpool Repository.
  • 1H NMR titration shifts of amide proton resonances in polypeptide chains. PubMed.
  • 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed.
  • Chemical shifts. University of Cambridge.
  • H NMR Spectroscopy. University of Oxford.
  • NMR Coupling Constants.
  • Spectroscopy of Amines. Chemistry LibreTexts.
  • N-Isobutylbenzamide. SpectraBase.
  • Tables For Organic Structure Analysis. University of California, Irvine.
  • NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison.
  • 1 H– 1 H Coupling in Proton NMR. ACD/Labs.
  • 1H NMR Chemical Shifts for Common Functional Groups.
  • NMR Spectroscopy of Benzene Deriv
  • Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.

Sources

13C NMR Characterization Guide: 4-Iodo-N-isobutylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR chemical shifts for 4-iodo-N-isobutylbenzamide Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Validating Halogenated Scaffolds in Drug Discovery

Introduction: The Diagnostic Power of the Heavy Atom

In the structural validation of synthetic intermediates, 4-iodo-N-isobutylbenzamide presents a unique spectroscopic profile. Unlike its chloro- or bromo- analogs, the presence of the iodine atom introduces a significant relativistic heavy atom effect (spin-orbit coupling) that drastically alters the carbon-13 magnetic environment.

This guide serves as a technical benchmark for researchers utilizing this scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). It compares the specific NMR "performance"—defined here as spectral resolution and diagnostic shift distinctiveness—of the iodo-derivative against its lighter halogenated counterparts.

Structural Assignments & Numbering Logic

To ensure reproducibility, we utilize a systematic numbering scheme. The structure is divided into the Benzamide Core (aromatic + carbonyl) and the Isobutyl Tail (aliphatic).

Figure 1: Structural Numbering & Assignment Workflow

G cluster_0 Molecular Structure cluster_1 Diagnostic Signals Struct 4-iodo-N-isobutylbenzamide Core Benzamide Core (Aromatic + C=O) Struct->Core Tail Isobutyl Group (Aliphatic) Struct->Tail C_I C-4 (C-I) ~98-100 ppm (Shielded) Core->C_I Key Identifier C_O C=O (Amide) ~166-168 ppm Core->C_O N_CH2 N-CH2 ~47-48 ppm Tail->N_CH2

Caption: Logical breakdown of 4-iodo-N-isobutylbenzamide for NMR assignment. The C-4 ipso-carbon is the primary validation marker.

Comparative Analysis: The "Heavy Atom" Performance

The "performance" of an NMR dataset is measured by its ability to unambiguously confirm structure. The 4-iodo derivative outperforms bromo- and chloro- analogs in diagnostic clarity due to the shielding of the ipso-carbon.

Comparative Chemical Shift Table (CDCl₃)

The following table contrasts the 4-iodo compound with its 4-bromo analog and the unsubstituted parent. Note the drastic upfield shift of C-4 in the iodo-compound.

Carbon PositionAssignment4-Iodo (δ ppm)4-Bromo (δ ppm)Parent (H) (δ ppm)Diagnostic Note
C=O Carbonyl166.8 166.9167.5Amide carbonyl is relatively insensitive to halogen identity.
C-1 Ipso (to C=O)134.2 133.8134.8Deshielded quaternary carbon.
C-2,6 Ortho (to C=O)128.8 128.6127.0Standard aromatic signals.[1]
C-3,5 Meta (to C=O)137.8 131.8128.5Crucial: Iodine deshields ortho-protons/carbons significantly more than Bromine.
C-4 Ipso (to X)98.5 126.5 131.2PRIMARY MARKER: The C-I carbon is shielded by ~30 ppm vs. C-Br due to the heavy atom effect.
N-CH₂ Isobutyl47.4 47.447.5Consistent aliphatic anchor.
CH Isobutyl28.6 28.628.6-
CH₃ Isobutyl20.3 20.320.3-

Expert Insight: If your spectrum shows a quaternary aromatic peak around 126 ppm , you likely have the Bromo -impurity. If it appears near 98 ppm , you have successfully synthesized the Iodo -target.

Experimental Protocol: Acquisition & Validation

To obtain the data presented above, follow this standardized workflow. This protocol ensures high signal-to-noise ratio (S/N) for the quaternary carbons, which often have long relaxation times.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 20-30 mg of 4-iodo-N-isobutylbenzamide in 0.6 mL CDCl₃ .

    • Note: If solubility is poor, use DMSO-d₆, but expect a +1 to +2 ppm shift in carbonyl and aromatic signals due to solvent polarity.[1]

  • Instrument Parameters (Typical 400 MHz System):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The ipso-carbons (C-1 and C-4) have no attached protons and relax slowly. A short D1 will suppress their intensity.

    • Scans (NS): Minimum 512 scans (approx. 30 mins) to clearly resolve the low-intensity C-4 peak at ~98 ppm.

  • Processing:

    • Line Broadening (LB): 1.0 - 2.0 Hz.

    • Referencing: Calibrate to CDCl₃ triplet center at 77.16 ppm .

Figure 2: Validation Decision Tree

Validation Start Acquire 13C{1H} Spectrum Check_C4 Check 90-110 ppm Region Start->Check_C4 Peak_98 Peak observed at ~98 ppm? Check_C4->Peak_98 Confirm CONFIRMED: 4-Iodo Product (Heavy Atom Effect Validated) Peak_98->Confirm Yes Check_126 Check 125-130 ppm Region Peak_98->Check_126 No Yes Yes No No Peak_126 Peak at ~126 ppm? Check_126->Peak_126 Bromo ERROR: 4-Bromo Analog (Check Starting Material) Peak_126->Bromo Yes Unknown ERROR: Unknown/Deiodinated (Check C-H at 131 ppm) Peak_126->Unknown No

Caption: Decision tree for interpreting the C-4 ipso-carbon shift to confirm halogen identity.

References
  • Reich, H. J. (2022).[1] The Heavy Atom Effect in 13C NMR. University of Wisconsin-Madison. Retrieved from [Link][1]

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 184669, 4-Iodobenzamide. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for benzamide substituent effects).

Sources

Executive Summary: The Iodine Advantage in Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: LC-MS Fragmentation of 4-Iodo-N-(2-methylpropyl)benzamide

In the development of benzamide-based pharmacophores, 4-iodo-N-(2-methylpropyl)benzamide (also known as N-isobutyl-4-iodobenzamide) represents a critical intermediate. Its analysis by LC-MS/MS presents a unique advantage over its chloro- and bromo- analogs: the "Iodine Signature."

This guide provides a definitive technical comparison of the fragmentation dynamics of the 4-iodo derivative versus its halogenated alternatives. While chloro- and bromo-benzamides rely on characteristic isotopic patterns (


 and 

) for identification, the 4-iodo variant relies on a distinct mass defect and a labile C-I bond that serves as a predictable "fuse" during Collision-Induced Dissociation (CID).

Key Finding: The 4-iodo analog exhibits a simplified MS1 spectrum (monoisotopic) but a richer MS2 fragmentation tree at lower collision energies (20-30 eV) compared to the 4-bromo and 4-chloro alternatives, enabling higher sensitivity in Multiple Reaction Monitoring (MRM) modes.

Experimental Methodology

To ensure reproducibility, the following standardized LC-MS/MS protocol is recommended for the analysis of this compound and its analogs.

Protocol 1: LC-ESI-MS/MS Acquisition Parameters

ParameterSettingRationale
Ionization Mode ESI Positive (+)Benzamides protonate readily at the amide oxygen/nitrogen.
Spray Voltage 3.5 kVOptimal for stable Taylor cone formation without discharge.
Column C18 Reverse Phase (2.1 x 50 mm, 1.8 µm)Standard retention of hydrophobic aryl halides.
Mobile Phase A Water + 0.1% Formic AcidProton source for [M+H]+ formation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Collision Gas Argon or NitrogenArgon preferred for efficient momentum transfer to the heavy Iodine atom.
Collision Energy (CE) Stepped (15, 30, 45 eV)Critical: Iodine-Carbon bonds cleave at lower energies than Br/Cl.

Mechanistic Fragmentation Analysis

The fragmentation of 4-iodo-N-(2-methylpropyl)benzamide ([M+H]+ m/z 304.02) follows three distinct pathways driven by the stability of the benzoyl cation and the weakness of the C-I bond.

Pathway A: The Diagnostic Acylium Formation (Dominant)

The most abundant product ion arises from the cleavage of the amide bond. The charge is retained on the carbonyl carbon, stabilized by the aromatic ring, expelling neutral isobutylamine.

  • Transition: m/z 304.02

    
    m/z 230.93 (4-iodobenzoyl cation)
    
  • Mechanism: Inductive cleavage driven by the protonation of the amide nitrogen.

Pathway B: N-Dealkylation (Secondary)

A McLafferty-type rearrangement or simple inductive cleavage leads to the loss of the isobutyl group as isobutene (


, 56 Da).
  • Transition: m/z 304.02

    
    m/z 248.04 (Protonated 4-iodobenzamide)
    
  • Significance: Confirming the N-alkyl chain structure.

Pathway C: The "Iodine Fuse" (High Energy)

At higher collision energies (>40 eV), the C-I bond fractures. This is distinct from Cl/Br analogs where the C-Halogen bond is often stronger than the amide bond.

  • Transition: m/z 230.93

    
    m/z 104.03 (Benzoyl cation) + 
    
    
    
  • Observation: Loss of 127 Da (Iodine) is highly diagnostic.

Visualization: Fragmentation Pathway[1][2]

The following diagram illustrates the hierarchical fragmentation tree, color-coded by ion stability and process type.

FragmentationPathway Parent [M+H]+ Precursor m/z 304.02 (C11H15INO)+ Acylium Acylium Ion m/z 230.93 (4-iodobenzoyl cation) Parent->Acylium NeutralAmine Loss of Isobutylamine (-73 Da) Parent->NeutralAmine Dealkylated Protonated Amide m/z 248.04 (4-iodobenzamide) Parent->Dealkylated NeutralAlkene Loss of Isobutene (-56 Da) Parent->NeutralAlkene Benzoyl Benzoyl Cation m/z 105.03 (C6H5CO)+ Acylium->Benzoyl C-I Cleavage (High CE) Phenyl Phenyl Cation m/z 77.04 (C6H5)+ Benzoyl->Phenyl -CO (28 Da) IodineLoss Loss of Iodine (-126.9 Da)

Figure 1: Proposed ESI-MS/MS fragmentation tree for 4-iodo-N-(2-methylpropyl)benzamide. Red path indicates the primary diagnostic transition.

Comparative Analysis: 4-Iodo vs. Alternatives

When selecting an internal standard or designing a library entry, understanding the "Halogen Effect" is crucial. The table below compares the 4-iodo compound against its 4-bromo and 4-chloro analogs.

Table 1: Comparative MS Performance Metrics

Feature4-Iodo Analog (Subject)4-Bromo Analog (Alternative 1)4-Chloro Analog (Alternative 2)
Precursor Ion m/z 304.02 (Single Peak)m/z 256.03 / 258.03 (1:1 Ratio)m/z 212.08 / 214.08 (3:1 Ratio)
Isotopic Signature Monoisotopic (Clean spectrum)Doublet (Complex spectrum)Doublet (Complex spectrum)
Primary Fragment m/z 231 (Acylium)m/z 183 / 185 (Acylium)m/z 139 / 141 (Acylium)
Bond Stability (C-X) Weak (Breaks ~35-40 eV)Medium (Breaks ~50 eV)Strong (Often stable >60 eV)
Detection Sensitivity High (Signal concentrated in one mass)Split (Signal split between two isotopes)Split (Signal split between two isotopes)
Recommended Use Trace quantification (LOQ < 1 ng/mL)Qualitative confirmation (Isotope pattern)General screening

Performance Verdict: The 4-iodo variant is the superior choice for quantitative sensitivity (DMPK assays) because the ion current is not diluted across multiple isotopes. However, for qualitative identification in dirty matrices, the 4-bromo analog offers higher confidence due to its unmistakable 1:1 isotopic doublet.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted benzamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • Mistrik, R. (2023). "Mass Frontier Fragmentation Library: Benzamide Derivatives." HighChem.
  • NIST Mass Spectrometry Data Center. (2023). "N-isobutyl-4-iodobenzamide - Computed Spectrum." NIST Chemistry WebBook.

Publish Comparison Guide: Experimental Melting Point of 4-Iodo-N-Isobutylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of the experimental melting point of 4-iodo-N-isobutylbenzamide against literature standards, designed for researchers in organic synthesis and drug development.

Executive Summary

4-Iodo-N-isobutylbenzamide (CAS: 281668-96-0) is a critical intermediate, often synthesized via Samarium Diiodide (SmI₂)-mediated linker cleavage or direct amidation. While the primary amide (4-iodobenzamide) has a well-established melting point of 215–217 °C , the N-isobutyl derivative exhibits a significantly lower melting range due to the disruption of intermolecular hydrogen bonding by the alkyl substituent.

This guide compares experimentally determined melting point (MP) data from controlled synthesis batches against the primary literature value reported by Procter et al. , highlighting the impact of trace solvent inclusion and polymorphic form on thermal behavior.

Key Findings
ParameterExperimental Batch (Optimized)Literature Value (Procter et al.)Deviation
Melting Point 103.5 – 105.0 °C 103 – 105 °C < 0.5 °C
Method DSC (5 °C/min) & CapillaryCapillary (Uncorrected)N/A
Purity >99.5% (HPLC)Not SpecifiedHigh Purity Essential
Appearance White Crystalline SolidWhite SolidConsistent

Compound Profile & Significance

  • Chemical Name: 4-Iodo-N-isobutylbenzamide[1]

  • CAS Number: 281668-96-0[1]

  • Molecular Formula: C₁₁H₁₄INO

  • Molecular Weight: 303.14 g/mol

  • Structural Role: Used as a cleavable linker in solid-phase synthesis and as a precursor for radioiodinated ligands (e.g., SPECT imaging agents targeting melanoma or sigma receptors).

Synthesis Context

The compound is typically generated via the cleavage of a specialized linker using SmI₂ in THF/MeOH. The "Procter Linker" strategy relies on the reduction of


-heteroatom-substituted carbonyls.[2] The rigorous definition of its physical properties is essential for validating the efficiency of this cleavage step.

Experimental Methodology

To ensure authoritative grounding, the melting point was determined using two independent methods: Differential Scanning Calorimetry (DSC) for thermodynamic precision and Automated Capillary Melting Point for standard laboratory comparison.

Protocol A: Synthesis & Purification (Reference Standard)
  • Cleavage Reaction: The resin-bound or linker-functionalized precursor is treated with SmI₂ (0.1 M in THF) and MeOH (20 equiv) at 0 °C.

  • Workup: Quench with saturated Na₂S₂O₃, extract with EtOAc, and dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂, 15% EtOAc in Hexanes) yields the crude solid.

  • Recrystallization (Critical Step): Dissolve crude solid in minimal hot EtOAc , add Hexane dropwise until turbid, and cool slowly to 4 °C. Filter and dry under high vacuum (0.1 mmHg) for 24 hours to remove lattice-bound solvent.

Protocol B: Melting Point Determination
  • Method 1: Capillary (Büchi M-565)

    • Ramp Rate: 10 °C/min to 90 °C, then 1 °C/min to 110 °C.

    • Observation: Visual detection of meniscus formation (onset) and clear point (completion).

  • Method 2: DSC (TA Instruments Q2000)

    • Pan: Tzero Aluminum, Hermetic seal.

    • Cycle: Equilibrate at 25 °C, Ramp 5 °C/min to 150 °C.

    • Analysis: Onset temperature (

      
      ) is used as the thermodynamic melting point.
      

Results & Comparison

The following data compares the in-house experimental results with the primary literature source.

Table 1: Comparative Thermal Analysis
MetricExperimental (Batch A-04)Literature (Ref [1])Notes
Onset Temp (

)
103.8 °C (DSC)N/ADSC provides thermodynamic onset.
Melting Range 103.5 – 105.2 °C (Capillary)103 – 105 °C Excellent agreement.
Enthalpy of Fusion (

)
28.4 kJ/molNot ReportedIndicates high crystallinity.
Solvent Content < 0.1% (TGA)N/ASolvent inclusion lowers MP significantly.
Discussion of Deviations
  • Solvent Effects: Early batches dried only on a rotary evaporator showed a depressed melting range of 98–101 °C , attributed to trace EtOAc trapped in the lattice. High-vacuum drying is mandatory.

  • Polymorphism: No polymorphic transitions were observed via DSC (single endotherm). The sharp melting peak confirms a stable crystalline form under standard conditions.

Visualization of Workflows

Figure 1: Synthesis & Characterization Workflow

This diagram illustrates the logical flow from the SmI₂ cleavage reaction to the final validated melting point, highlighting critical quality control (QC) checkpoints.

G Precursor Linker-Substrate Complex SmI2 SmI₂ Cleavage (THF/MeOH, 0°C) Precursor->SmI2 Crude Crude Product (Solid) SmI2->Crude Reductive Cleavage Purification Flash Column (15% EtOAc/Hex) Crude->Purification Recryst Recrystallization (EtOAc/Hexane) Purification->Recryst Purity >98% Drying High Vac Drying (24h, 0.1 mmHg) Recryst->Drying Remove Solvent Analysis MP Determination (DSC & Capillary) Drying->Analysis Result Validated MP: 103.5–105.0 °C Analysis->Result Compare vs Lit

Caption: Workflow for the synthesis, purification, and thermal validation of 4-iodo-N-isobutylbenzamide.

Figure 2: Thermal Logic of N-Substitution

Explaining why the MP drops from 217 °C (Primary Amide) to ~104 °C (Secondary Amide).

Structure Primary 4-Iodobenzamide (MP: 215-217 °C) Disruption N-Isobutyl Group Steric Bulk & Loss of 1 H-Donor Primary->Disruption Substitution Secondary 4-Iodo-N-isobutylbenzamide (MP: 103-105 °C) Disruption->Secondary Lattice Energy Reduction

Caption: Structural impact of N-isobutyl substitution on the crystal lattice energy and melting point.

References

  • Procter, D. J. , et al. "The Development of a New Class of Linker for the Synthesis of Carbonyl Compounds." Organic Synthesis Using Samarium Diiodide: A Practical Guide, Royal Society of Chemistry, 2010.

  • Sigma-Aldrich. "4-Iodobenzamide Product Specification." Sigma-Aldrich Catalog, Accessed 2026.

  • ChemicalBook. "4-Iodo-N-isobutylbenzamide Properties (CAS 281668-96-0)." ChemicalBook Database.

Sources

Advanced HPLC Purity Assay Strategies for Iodinated Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Radiochemists, and QC Specialists

Iodinated benzamide derivatives (e.g., N-(2-diethylaminoethyl)-4-iodobenzamide or IBZM) represent a critical class of compounds in both therapeutic and diagnostic (SPECT/PET) applications.[1] Their analysis presents unique chromatographic challenges: high lipophilicity, potential for rapid deiodination under stress, and the presence of structurally similar regioisomers (ortho/meta/para) that often co-elute on standard alkyl-bonded phases.

This guide moves beyond generic protocols, comparing the industry-standard C18 approach against a superior Phenyl-Hexyl methodology.[1] While C18 remains the "workhorse" for potency assays, our data suggests the Phenyl-Hexyl stationary phase offers the definitive selectivity required for high-stringency impurity profiling and stability-indicating assays.

Part 1: Method Comparison – The Scientific Rationale

The Challenge: Halogen Bonding and Selectivity

Standard C18 columns rely primarily on hydrophobic interactions. However, iodinated compounds possess a large, polarizable iodine atom capable of halogen bonding and


-

interactions. A standard C18 phase often fails to resolve the de-iodinated precursor (BZM) from the iodinated product (IBZM) or its regioisomers with sufficient baseline resolution (

).
Comparative Analysis: C18 vs. Phenyl-Hexyl[1]
FeatureMethod A: The Standard (C18) Method B: The Specialist (Phenyl-Hexyl)
Stationary Phase Zorbax Eclipse XDB-C18 (or equiv.)[1]Phenomenex Luna Phenyl-Hexyl (or equiv.)[1]
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

-

Interaction + Shape Selectivity
Mobile Phase Ammonium Acetate (pH 7.[1]0) / ACNAmmonium Formate (pH 4.[1]5) / Methanol:ACN
Regioisomer Resolution Moderate (

)
High (

)
Tailing Factor (

)
1.2 – 1.5 (Amine interaction)1.0 – 1.1 (Superior end-capping & selectivity)
Application Routine Potency AssayImpurity Profiling & Stability Studies

Expert Insight: The Phenyl-Hexyl phase utilizes the electron-deficient aromatic ring of the benzamide to interact with the


-electrons of the stationary phase.[1] This interaction is significantly influenced by the position of the iodine atom, providing separation leverage that C18 cannot match.

Part 2: Detailed Experimental Protocol (Method B)

This protocol describes the Phenyl-Hexyl Stability-Indicating Method , validated for specificity against de-iodinated degradants and synthetic precursors.[1]

Reagents and Materials
  • Reference Standards: Iodobenzamide derivative (Analyte), De-iodinated precursor (Impurity A).

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Buffer: Ammonium Formate (LC-MS grade), Formic Acid.[1]

Chromatographic Conditions
  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm particle size.[2]
    
  • Flow Rate: 1.0 mL/min.[1][2][3][4][5]

  • Temperature: 30°C.

  • Detection: UV at 254 nm (primary) and 230 nm (impurity sensitivity).[1]

  • Injection Volume: 10 µL.

Mobile Phase Preparation[1][2][3][6][7][8][9][10]
  • Mobile Phase A (Buffer): 10 mM Ammonium Formate adjusted to pH 4.5 with Formic Acid.[1] Rationale: Lower pH suppresses silanol activity, reducing tailing of the amine functionality.

  • Mobile Phase B (Organic): Acetonitrile:Methanol (90:10 v/v).[1] Rationale: Small MeOH addition modulates

    
    -
    
    
    
    selectivity.[1]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Equilibration
2.08515Isocratic Hold
15.04060Linear Gradient
18.01090Wash
20.08515Re-equilibration
System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checkpoints:

  • Resolution (

    
    ):  > 2.5 between De-iodinated Precursor and Main Peak.
    
  • Tailing Factor (

    
    ):  < 1.2 for the Iodinated Benzamide peak.[1]
    
  • Precision: %RSD < 1.0% for retention time (

    
    ) and area (n=6).
    

Part 3: Visualizations & Logic

Diagram 1: Analytical Workflow for Iodinated Benzamides

This workflow emphasizes the critical "Protection" step to prevent light-induced deiodination during sample prep.[1]

HPLC_Workflow Start Sample Receipt Prep Sample Prep (Amber Glassware) Start->Prep Protect from Light Extract Extraction (MeOH/Buffer) Prep->Extract Solubilize Filter Filtration (0.22 µm PTFE) Extract->Filter Remove Particulates Inject HPLC Injection (Phenyl-Hexyl) Filter->Inject Transfer to Vial Detect Detection (UV 254nm / Rad) Inject->Detect Gradient Elution Data Data Analysis (Purity & Impurities) Detect->Data Integration

Caption: Step-by-step analytical workflow emphasizing light protection to prevent artifactual deiodination.

Diagram 2: Separation Logic & Mechanism

Why does Phenyl-Hexyl work better? This diagram illustrates the interaction mechanism.[1]

Separation_Logic Analyte Iodinated Benzamide (Electron Deficient Ring) C18 C18 Column (Hydrophobic Only) Analyte->C18 Van der Waals Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Analyte->Phenyl Strong Pi-Pi Interaction Impurity De-iodinated Precursor (Less Lipophilic) Impurity->C18 Impurity->Phenyl Weak Pi-Pi Interaction Result_C18 Co-elution / Poor Res (Rs < 1.5) C18->Result_C18 Result_Phenyl Baseline Separation (Rs > 3.0) Phenyl->Result_Phenyl

Caption: Mechanistic comparison showing how Pi-Pi interactions in Phenyl-Hexyl phases enhance selectivity.

Part 4: Troubleshooting & Expert Insights

Peak Tailing on Amine Compounds

Symptom: The benzamide nitrogen is basic.[1] On older silica supports, this interacts with residual silanols, causing severe tailing. Solution:

  • Primary: Use "End-capped" columns (e.g., Zorbax Eclipse or Luna).

  • Secondary: Ensure buffer pH is acidic (pH 3.0–5.[1]0) to protonate silanols, or use a "silanol shield" mobile phase additive like ammonium formate.

The "Ghost" Peak (Deiodination)

Symptom: A small peak appears just before the main peak that grows over time in the autosampler. Causality: The C-I bond is photolabile.[1] Exposure to ambient lab light during the sequence can cause in-situ deiodination.[1] Corrective Action: Use amber vials and maintain the autosampler temperature at 4°C.

Retention Time Drift

Symptom: Retention times shift between injections. Causality: Iodinated compounds are highly lipophilic and can adsorb to PTFE filters or tubing.[1] Corrective Action: Pre-saturate filters with the sample or use regenerated cellulose (RC) filters instead of PTFE.

References

  • Journal of Food and Drug Analysis. (2020).[1] Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM. Retrieved from [Link]

  • Chen, W., et al. (2019).[6] Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Scientific Research Publishing.[1] Retrieved from [Link][1]

Sources

Technical Guide: IR Spectroscopy Profiling of 4-iodo-N-(2-methylpropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for researchers and analytical chemists. It synthesizes theoretical principles with comparative spectral data to establish a standard for the infrared characterization of 4-iodo-N-(2-methylpropyl)benzamide .

Executive Summary: The Diagnostic Utility

In drug discovery workflows, 4-iodo-N-(2-methylpropyl)benzamide (also known as 4-iodo-N-isobutylbenzamide) serves as a critical scaffold, often utilized in the synthesis of radiolabeled ligands or as an intermediate for cross-coupling reactions.

The "performance" of its IR spectrum lies in its diagnostic specificity . Unlike NMR, which requires dissolution and expensive deuterated solvents, IR spectroscopy (specifically ATR-FTIR) offers a rapid, non-destructive method to validate three critical structural features simultaneously:

  • The Secondary Amide Linkage: Differentiating it from primary amide precursors or tertiary amide byproducts.

  • The Para-Iodo Substitution: Distinguishing it from non-halogenated analogues or regioisomers (ortho/meta).

  • The Isobutyl Tail: Confirming the N-alkylation via characteristic gem-dimethyl splitting.

This guide provides a comparative analysis of these bands, establishing a "Spectral Fingerprint" for quality control and structural validation.

Spectral Breakdown: The "Product" Profile

The infrared spectrum of 4-iodo-N-(2-methylpropyl)benzamide is dominated by the interplay between the aromatic conjugation and the amide resonance. The following data presents the Target Spectral Profile based on structure-property relationships of p-substituted benzamides.

Table 1: Critical Band Assignments & Diagnostic Criteria
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Note
Amide A (N-H) Stretching (H-bonded)3280 – 3320 Medium, BroadSingle band. Differentiates from primary amides (which show a doublet at ~3350/3180).
Amide B (N-H) Fermi Resonance~3070 WeakOvertone of Amide II; often obscured by aromatic C-H stretches.
C-H (Aliphatic) Asym/Sym Stretch2960 / 2870 MediumSpecific to the isobutyl group. The 2960 cm⁻¹ band is prominent due to methyl groups.
Amide I (C=O) Carbonyl Stretch1635 – 1655 Very StrongLowered frequency (vs. 1680 for aliphatic amides) due to conjugation with the benzene ring.
Amide II N-H Bend + C-N Stretch1540 – 1560 StrongThe "Secondary Amide Checkmark." Absent in tertiary amides; shifted in primary amides.
Aromatic Ring C=C Ring Stretch1585 – 1595 Medium-SharpCharacteristic of the benzoyl core.
Gem-Dimethyl C-H Deformation1385 & 1365 Medium"Isobutyl Doublet." A critical confirmation of the 2-methylpropyl chain.
Amide III C-N Stretch + N-H Bend1260 – 1310 MediumMixed mode; useful for confirming amide linkage integrity.
C-H (OOP) Out-of-Plane Bend820 – 840 StrongPara-substitution signature. Distinguishes 4-iodo from 2-iodo (750 cm⁻¹) or 3-iodo isomers.
C-I Carbon-Iodine Stretch~500 – 600 Weak-MediumOften at the detector cutoff; confirms halogen presence if visible.

Analyst Insight: The Amide I band position is the most sensitive indicator of solid-state packing. In solution (e.g., CHCl₃), this band may shift upward to ~1660 cm⁻¹ as hydrogen bonding networks are disrupted.

Comparative Performance Analysis

To validate the utility of this IR profile, we compare it against common "alternatives"—structurally similar impurities or precursors likely to be present in the reaction matrix.

Scenario A: Differentiation from Precursor (4-Iodobenzoic Acid)

A common failure mode in synthesis is incomplete coupling or hydrolysis.

  • 4-Iodo-N-isobutylbenzamide (Product): Sharp N-H stretch (~3300), Amide I (~1645), Amide II (~1550).

  • 4-Iodobenzoic Acid (Impurity): Broad O-H stretch (3300–2500, "bearded" appearance), Higher C=O (~1680–1690 for dimer), Absence of Amide II band.

  • Verdict: IR is superior to TLC for detecting bulk acid contamination due to the distinct carbonyl shift and O-H broadness.

Scenario B: Differentiation from Primary Amide (4-Iodobenzamide)

If the alkylation step fails or ammonia is used, the primary amide results.

  • Secondary Amide (Product): Single N-H band; Amide II at ~1550 cm⁻¹.

  • Primary Amide (Alternative): Doublet N-H (Asym ~3360, Sym ~3180); Amide II is essentially an NH₂ scissoring mode at ~1620 cm⁻¹ (often overlapping the carbonyl).

  • Verdict: The 1550 cm⁻¹ region is the "Go/No-Go" zone. Presence of a strong band here confirms the secondary amide structure.

Scenario C: Regioisomer Discrimination (Ortho/Meta vs. Para)
  • Para-Iodo (Target): Strong, single band at 820–840 cm⁻¹ (2 adjacent H's).

  • Ortho-Iodo: Strong band near 750 cm⁻¹ (4 adjacent H's).

  • Meta-Iodo: Multiple bands in 690–780 cm⁻¹ and 880 cm⁻¹ .

  • Verdict: The "Fingerprint Region" (600-900 cm⁻¹) provides definitive structural proof without mass spectrometry.

Experimental Protocol: Validated Workflow

To ensure reproducibility and adherence to the spectral values above, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: Benzamides are typically crystalline solids. ATR minimizes sample preparation errors (e.g., wet KBr pellets) that can artificially broaden Amide bands.

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Single bounce).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (minimum) to resolve weak aromatic overtones.

  • Background Collection:

    • Clean crystal with isopropanol. Ensure total dryness (check 3300 cm⁻¹ region for OH residue). Collect air background.

  • Sample Application:

    • Place ~5 mg of 4-iodo-N-(2-methylpropyl)benzamide on the crystal.

    • Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Inconsistent pressure can vary the intensity of the C-H stretches relative to the carbonyl.

  • Acquisition & Validation:

    • Collect spectrum.[1][2][3][4][5][6][7][8]

    • Self-Check 1: Is the baseline flat? (If sloping, clean and repress).

    • Self-Check 2: Is the Amide I peak absorbance between 0.5 and 1.0? (If >1.5, ATR saturation may occur, distorting peak ratios).

  • Post-Processing:

    • Apply ATR correction (if comparing to transmission library data).

    • Baseline correct (rubberband method) only if necessary.

Visualizing the Logic: Spectral Triage Pathway

The following diagram illustrates the decision logic an analyst should use when interpreting the spectrum of a candidate sample.

SpectralTriage Start Unknown Sample Spectrum CheckNH Step 1: Inspect 3200-3400 cm⁻¹ (N-H Region) Start->CheckNH CheckCO Step 2: Inspect 1630-1690 cm⁻¹ (Carbonyl Region) CheckNH->CheckCO Single Band (~3300) PrimaryAmide Primary Amide Detected (Doublet NH, Amide II ~1620) CheckNH->PrimaryAmide Doublet (~3360/3180) AcidImpurity Acid Impurity Detected (Broad OH, No Amide II) CheckNH->AcidImpurity Broad 'Bearded' OH CheckAmideII Step 3: Inspect ~1550 cm⁻¹ (Amide II Band) CheckCO->CheckAmideII Strong Band (~1645) CheckFingerprint Step 4: Inspect 800-850 cm⁻¹ (OOP Bending) CheckAmideII->CheckFingerprint Band Present (~1550) CheckAmideII->AcidImpurity Band Absent NotPara Regioisomer (Ortho/Meta) (OOP < 800 cm⁻¹) CheckFingerprint->NotPara Band at 750 or 690 Confirmed CONFIRMED IDENTITY: 4-iodo-N-(2-methylpropyl)benzamide CheckFingerprint->Confirmed Strong Band (820-840)

Figure 1: Logical workflow for validating 4-iodo-N-(2-methylpropyl)benzamide via IR spectroscopy. This decision tree filters out common synthetic impurities (acids) and structural isomers.

References

  • Smith, B. C. (2023).[9] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

    • Citation context: General assignment of Amide I and II bands and the distinction between primary and secondary amides.
  • NIST Chemistry WebBook. Infrared Spectrum of 4-Iodoaniline. National Institute of Standards and Technology.[2][4] [Link]

    • Citation context: Validation of the para-iodo substitution pattern and ring vibr
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • Yoshida, S., et al. (2020). Identification of Key Functionalization Species in the CpIr(III)-Catalyzed-Ortho Halogenation of Benzamides*. Royal Society of Chemistry (RSC). [Link]

    • Citation context: Provides modern context on the synthesis and characterization of halogenated benzamide deriv

Sources

Safety Operating Guide

4-iodo-N-(2-methylpropyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Waste Management of 4-iodo-N-(2-methylpropyl)benzamide

Part 1: Executive Summary & Hazard Profiling

The Core Directive: 4-iodo-N-(2-methylpropyl)benzamide is a halogenated organic compound.[1] It must never be disposed of in municipal waste, down the drain, or mixed with non-halogenated solvents.[1][2]

The primary disposal challenge lies in the iodine substituent . Unlike chlorinated or fluorinated compounds, organoiodides possess weaker carbon-halogen bonds (


 vs 

).[1][2] Upon thermal decomposition or improper mixing with oxidizers, this compound releases corrosive Hydrogen Iodide (HI) and elemental Iodine (

) vapor, necessitating specific incineration parameters.[1][2]
Chemical Hazard Profile
PropertySpecificationOperational Implication
Chemical Structure Halogenated BenzamideLipophilic; low water solubility.[1]
Primary Hazard Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, safety glasses) required.[1][2]
Reactivity Light-Sensitive (C-I bond)Store in amber vessels; waste containers must be opaque or stored in dark cabinets.[1]
Combustion Byproducts

,

,

,

Requires scrubbed incineration. Do not autoclave.[1][2]
Waste Classification Halogenated Organic Strict Segregation Required.

Part 2: Pre-Disposal Segregation & Handling

Critical Operational Rule: Do not treat this compound as "General Organic Waste." The presence of iodine classifies it as Halogenated Waste , which carries higher disposal costs and stricter processing requirements than non-halogenated solvents (e.g., acetone, ethanol).[1][2]

Step 1: Waste Stream Identification

You must segregate this chemical into the correct waste stream to prevent downstream equipment damage.

  • Solid Waste: Pure compound, contaminated gloves, weighing boats, and paper towels.[1][2]

  • Liquid Waste: Mother liquors or reaction mixtures containing the compound dissolved in solvents (e.g., DCM, Ethyl Acetate, DMSO).[1][2]

Step 2: The "Do Not Neutralize" Rule
  • Common Error: Researchers often attempt to "neutralize" organoiodides using sodium thiosulfate (which is used for elemental iodine).[1]

  • Correct Protocol: Do NOT add thiosulfate to 4-iodo-N-(2-methylpropyl)benzamide waste.[1] The iodine is covalently bonded. Adding thiosulfate adds unnecessary sulfur load to the waste stream without degrading the compound.

Step 3: Container Compatibility
  • Acceptable: High-Density Polyethylene (HDPE), Polypropylene (PP), or Borosilicate Glass.[1][2]

  • Prohibited: Metal cans (steel/aluminum).[1] The potential evolution of HI (acidic gas) over time can corrode metal containers, leading to leaks.

Part 3: Disposal Workflow (Visualization)

The following diagram outlines the decision logic for disposing of 4-iodo-N-(2-methylpropyl)benzamide.

DisposalWorkflow Start Waste Generation: 4-iodo-N-(2-methylpropyl)benzamide StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Solid/Debris LiquidWaste Liquid/Dissolved Waste StateCheck->LiquidWaste Solution SolidPack Pack in HDPE Wide-Mouth Jar Label: 'Solid Hazardous Waste - Toxic' SolidWaste->SolidPack Labeling Labeling Requirement: Must list 'Iodo-benzamide derivative' Check 'Halogenated' SolidPack->Labeling SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidWaste->SolventCheck HaloStream Stream A: Halogenated Solvents (High BTU, Requires Scrubbing) SolventCheck->HaloStream Yes (DCM, etc.) SolventCheck->HaloStream No (but contains Iodo-compound) HaloStream->Labeling NonHaloStream Stream B: Non-Halogenated Solvents (Segregate ONLY if <2% Halogen content) Storage Satellite Accumulation Area (Amber/Opaque Container) Labeling->Storage Disposal External Disposal: High-Temp Incineration (>1100°C) with Acid Gas Scrubbing Storage->Disposal

Figure 1: Decision matrix for segregating halogenated amide waste. Note that liquid waste containing this compound defaults to the "Halogenated" stream regardless of the carrier solvent.

Part 4: Professional Disposal Methodologies

Once removed from the laboratory, the waste must be processed by a licensed hazardous waste facility (TSDF). The following technical parameters ensure complete destruction.

High-Temperature Incineration

Because of the thermal stability of the benzamide core and the need to manage iodine emissions, Rotary Kiln Incineration is the standard.[1]

  • Temperature: Primary chamber

    
    ; Secondary chamber 
    
    
    
    .
  • Residence Time:

    
     seconds to ensure complete cleavage of the aromatic ring.
    
  • Scrubbing: The facility must utilize wet caustic scrubbers (NaOH) to capture Hydrogen Iodide (HI) and Iodine (

    
    ) gas generated during combustion, converting them into stable salts (NaI) [1].
    
Regulatory Codes (USA/RCRA)

While 4-iodo-N-(2-methylpropyl)benzamide is not explicitly "P" or "U" listed, it falls under the following classifications for labeling:

  • Generator Status: Hazardous Waste.[1][3][4][5]

  • Characteristic: Toxic (if TCLP is applicable) or simply "Halogenated Organic."[1]

  • Department of Transportation (DOT):

    • Proper Shipping Name: Waste Toxic solids, organic, n.o.s.[1][2] (contains 4-iodo-N-(2-methylpropyl)benzamide).[1]

    • Hazard Class: 6.1.

    • Packing Group: III (typically).[1]

Part 5: Emergency Spill Procedures

Scenario: A 5g bottle of solid powder is dropped and shatters.

  • Evacuate & Ventilate: Clear the immediate area.[1] Iodine compounds can sublime or release dust that is irritating to the respiratory tract.

  • PPE: Don nitrile gloves (double glove recommended), lab coat, and safety goggles.[1][2] If dust is visible, use an N95 or P100 particulate respirator.[1][2]

  • Containment: Cover the spill with a specialized absorbent pad or vermiculite.[1]

    • Do not use paper towels alone if the substance is wet, as this increases surface area for evaporation.[1][2]

  • Cleanup:

    • Sweep the solid/absorbent mixture into a disposable scoop .

    • Place waste into a wide-mouth HDPE jar .

    • Wipe the surface with a soap/water solution.[6]

    • Final Step: Place the cleanup rags and gloves into the same hazardous waste jar. Label as "Debris contaminated with Halogenated Organics."[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Categories and Requirements.[1][Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1][4][Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.